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Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of (S)-3-Amino-5-(methylthio)pentan-1-ol

Introduction & Structural Identity In the landscape of modern drug development and asymmetric synthesis, enantiopure building blocks derived from the chiral pool are foundational. (S)-3-Amino-5-(methylthio)pentan-1-ol is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Identity

In the landscape of modern drug development and asymmetric synthesis, enantiopure building blocks derived from the chiral pool are foundational. (S)-3-Amino-5-(methylthio)pentan-1-ol is a highly versatile, homologated derivative of L-methionine. Characterized by a 1,3-amino alcohol motif coupled with a flexible thioether side chain, this compound serves as a critical precursor for synthesizing complex peptidomimetics, organocatalysts, and chiral bicyclic guanidines [2].

Unlike its 1,2-amino alcohol counterpart (methioninol), the extended carbon backbone of this 1,3-amino alcohol provides unique spatial geometry, allowing for distinct pharmacophore mapping and bidentate coordination in catalytic systems.

Physicochemical Profiling

Understanding the physicochemical properties of (S)-3-amino-5-(methylthio)pentan-1-ol is essential for predicting its behavior in both synthetic environments and biological systems. The compound aligns perfectly with Lipinski’s Rule of Five, making it an ideal fragment for drug discovery [1].

PropertyValueImplications for Drug Design
IUPAC Name (3S)-3-amino-5-(methylsulfanyl)pentan-1-olDefines the absolute (S) stereochemistry and functional group positioning.
CAS Registry Number 1315059-94-9 (Free base)Standard identifier for the exact stereoisomer.
Molecular Formula C₆H₁₅NOSLow molecular weight fragment suitable for fragment-based drug discovery (FBDD).
Molecular Weight 149.25 g/mol Highly efficient ligand efficiency (LE) potential.
Topological Polar Surface Area 46.25 ŲExcellent predicted membrane permeability (TPSA < 90 Ų).
LogP (Predicted) 0.45Optimal balance of aqueous solubility and lipophilicity.
Hydrogen Bond Donors 2 (-NH₂, -OH)Capable of strong target engagement via hydrogen bonding.
Hydrogen Bond Acceptors 3 (N, O, S)Provides versatile interaction points within protein binding pockets.
Rotatable Bonds 5High conformational flexibility to adapt to target active sites.

Mechanistic Synthesis Workflow

The synthesis of (S)-3-amino-5-(methylthio)pentan-1-ol from L-methionine requires a precise carbon-chain extension. Direct reduction of L-methionine yields a 1,2-amino alcohol; therefore, an Arndt-Eistert homologation is employed to insert a methylene group while strictly preserving the α-stereocenter [3].

SynthesisWorkflow A L-Methionine (Starting Material) B N-Boc-L-Methionine (Amine Protection) A->B Boc2O, NaOH Dioxane/H2O C Diazoketone Intermediate (Activation & Diazomethane) B->C 1. Isobutyl chloroformate, NMM 2. CH2N2, Et2O D N-Boc-β-Homomethionine Ester (Wolff Rearrangement) C->D Ag2O, MeOH Reflux E (S)-3-Amino-5-(methylthio)pentan-1-ol (Reduction & Deprotection) D->E 1. LiAlH4, THF 2. HCl/EtOAc

Fig 1: Stereoretentive synthetic workflow of (S)-3-amino-5-(methylthio)pentan-1-ol.

Self-Validating Synthetic Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system. Each step includes a causality explanation for the reagents chosen and an analytical checkpoint to prevent the propagation of errors.

Step 1: Amine Protection (N-Boc Formation)

  • Procedure: React L-methionine with Di-tert-butyl dicarbonate (Boc₂O) in a 1:1 mixture of 1M NaOH and dioxane at 0 °C, warming to room temperature.

  • Causality: The primary amine must be masked to prevent it from acting as a nucleophile during the subsequent mixed anhydride formation. The Boc group is chosen for its stability under basic conditions and ease of orthogonal removal later.

  • Validation Checkpoint: Perform a Ninhydrin stain on TLC. A completely colorless spot indicates 100% protection; any blue/purple coloration signals residual free amine, requiring further reaction time.

Step 2: Mixed Anhydride & Diazoketone Synthesis

  • Procedure: Treat N-Boc-L-methionine with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15 °C. Filter the precipitated salts, then add the filtrate to an ethereal solution of diazomethane (CH₂N₂).

  • Causality: Isobutyl chloroformate is specifically selected over thionyl chloride to activate the carboxylic acid without forming an oxazolone intermediate, which would lead to catastrophic racemization. Diazomethane acts as the carbon nucleophile.

  • Validation Checkpoint: FT-IR spectroscopy of the isolated intermediate must exhibit a sharp, intense diazo stretching frequency at ~2100 cm⁻¹. Absence of this peak indicates a failed coupling.

Step 3: Arndt-Eistert Homologation (Wolff Rearrangement)

  • Procedure: Dissolve the diazoketone in methanol. Add a catalytic amount of silver oxide (Ag₂O) and reflux in the dark for 3 hours.

  • Causality: The Ag₂O catalyzes the extrusion of N₂ gas, triggering a concerted Wolff rearrangement to a ketene intermediate. Because the rearrangement is concerted, the migrating chiral center retains its absolute (S) configuration [3]. Methanol traps the ketene to form the β-amino ester.

  • Validation Checkpoint: ¹H-NMR analysis must confirm the appearance of a new methylene signal (α to the ester) at ~2.5 ppm, integrating for exactly 2 protons.

Step 4: Ester Reduction & Deprotection

  • Procedure: Reduce the ester using Lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C. Quench carefully with the Fieser method. Treat the resulting N-Boc amino alcohol with 4M HCl in ethyl acetate to yield the final product as a hydrochloride salt.

  • Causality: LiAlH₄ is utilized because it efficiently and irreversibly reduces the ester to the primary alcohol while leaving the oxidation-sensitive thioether linkage completely intact. HCl in EtOAc cleanly cleaves the Boc group, precipitating the product and avoiding complex aqueous workups.

  • Validation Checkpoint: Chiral stationary phase HPLC (e.g., Chiralcel OD-H column) must be run against a racemic standard to confirm >99% enantiomeric excess (ee). LC-MS must confirm the exact mass [M+H]⁺ = 150.09 m/z.

Applications in Drug Development and Asymmetric Synthesis

The structural topology of (S)-3-amino-5-(methylthio)pentan-1-ol makes it a privileged scaffold. It has been notably utilized in the synthesis of chiral di(hydroxyalkyl) substituted bicyclic guanidines, which act as powerful, enantioselective organocatalysts [2].

StructuralUtility Core (S)-3-Amino-5-(methylthio)pentan-1-ol Core Scaffold A Primary Alcohol (-OH) Functionalization Site Core->A B Chiral Amine (-NH2) Stereospecific Directing Group Core->B C Thioether (-S-CH3) Lipophilic / H-Bond Acceptor Core->C A1 Esterification / Etherification (Prodrug synthesis) A->A1 B1 Amidation / Guanidinylation (Target binding) B->B1 C1 Oxidation to Sulfoxide/Sulfone (Modulating LogP) C->C1

Fig 2: Logical relationship between structural motifs and pharmaceutical utility.

In medicinal chemistry, the primary alcohol and chiral amine serve as orthogonal handles for combinatorial library generation. Furthermore, the terminal thioether is a highly valuable bioisostere; it can be selectively oxidized to a sulfoxide or sulfone late in the synthesis to fine-tune the LogP and metabolic stability of the final drug candidate without altering the core stereochemistry.

References

  • Title: Synthesis of a Chiral Di(hydroxyalkyl) Substituted Bicyclic Guanidine Source: Bulletin des Sociétés Chimiques Belges (via MolAid / ResearchGate) URL: [Link]

  • Title: The Wolff Rearrangement of α-Diazo Carbonyl Compounds Source: Angewandte Chemie International Edition (via ResearchGate) URL: [Link]

Exploratory

An In-depth Technical Guide to (S)-3-amino-5-(methylthio)pentan-1-ol

Abstract (S)-3-amino-5-(methylthio)pentan-1-ol, a chiral amino alcohol incorporating a thioether moiety, represents a unique structural motif with potential applications in medicinal chemistry and drug development. This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-3-amino-5-(methylthio)pentan-1-ol, a chiral amino alcohol incorporating a thioether moiety, represents a unique structural motif with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound, starting with its fundamental identification and properties. A detailed, plausible synthetic route is proposed, drawing from established methodologies for the asymmetric synthesis of chiral amino alcohols. Furthermore, this guide outlines robust protocols for the purification and in-depth characterization of (S)-3-amino-5-(methylthio)pentan-1-ol, ensuring high purity and unambiguous structural confirmation. Finally, the potential utility of this compound as a building block in the design of novel therapeutic agents is explored, with a focus on the pharmacological relevance of its constituent functional groups. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of chemical synthesis and drug discovery.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for any scientific investigation. (S)-3-amino-5-(methylthio)pentan-1-ol is registered under the following CAS number, which serves as its unique identifier in chemical databases.

Identifier Value
CAS Number 202532-05-6
Molecular Formula C6H15NOS
Molecular Weight 149.25 g/mol
IUPAC Name (3S)-3-amino-5-(methylsulfanyl)pentan-1-ol

The structure of (S)-3-amino-5-(methylthio)pentan-1-ol, characterized by a stereogenic center at the C3 position, is depicted below:

Caption: Chemical structure of (S)-3-amino-5-(methylthio)pentan-1-ol.

Proposed Synthesis of (S)-3-amino-5-(methylthio)pentan-1-ol

The overall synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Final Product A 1-(Methylthio)propan-2-one C Intermediate β-amino ketone A->C Mannich-type Reaction B N,N-Dimethyl-β-alanine methyl ester B->C D (S)-3-amino-5-(methylthio)pentan-1-ol C->D Reduction of ester and ketone E Asymmetric Reduction

Caption: Proposed synthetic workflow for (S)-3-amino-5-(methylthio)pentan-1-ol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the β-amino ketone intermediate

  • To a solution of 1-(methylthio)propan-2-one in a suitable aprotic solvent (e.g., tetrahydrofuran), add a non-nucleophilic base such as lithium diisopropylamide (LDA) at -78 °C to generate the corresponding enolate.

  • Slowly add a solution of N,N-dimethyl-β-alanine methyl ester to the enolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography to yield the β-amino ketone intermediate.

Step 2: Asymmetric reduction to (S)-3-amino-5-(methylthio)pentan-1-ol

  • Dissolve the β-amino ketone intermediate in a suitable solvent, such as methanol or ethanol.

  • Add a chiral reducing agent. A borane-based reagent in the presence of a chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) is a well-established choice for the enantioselective reduction of ketones.

  • Concurrently, the ester will be reduced by the borane reagent.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully quench the reaction with methanol, followed by acidic workup to hydrolyze the borate complexes.

  • Neutralize the solution and extract the product.

  • Purify the final compound by column chromatography.

Purification and Characterization

The purification and rigorous characterization of the final product are critical to ensure its suitability for further applications. A combination of chromatographic and spectroscopic techniques is employed.

Purification Workflow

G A Crude Product B Column Chromatography A->B C Pure (S)-3-amino-5-(methylthio)pentan-1-ol B->C D Characterization C->D E NMR (1H, 13C) D->E F Mass Spectrometry D->F G Chiral HPLC D->G

Caption: Workflow for the purification and characterization of the target compound.

Detailed Characterization Methodologies
Technique Purpose Expected Observations
1H NMR To confirm the proton framework of the molecule.Resonances corresponding to the methylthio group, the aliphatic chain protons, the methine proton at the stereocenter, and the protons of the hydroxymethyl and amino groups.
13C NMR To confirm the carbon skeleton of the molecule.Six distinct carbon signals corresponding to the molecular formula.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
Chiral High-Performance Liquid Chromatography (HPLC) To determine the enantiomeric purity of the final product.Separation of the (S) and (R) enantiomers, allowing for the calculation of the enantiomeric excess (% ee).
Infrared (IR) Spectroscopy To identify the key functional groups.Characteristic absorption bands for the O-H, N-H, and C-S bonds.

Potential Applications in Drug Development

The structural features of (S)-3-amino-5-(methylthio)pentan-1-ol, namely the chiral 3-amino-1-ol motif and the methylthioether group, are found in a variety of biologically active molecules.[3][4] This suggests that the title compound could serve as a valuable chiral building block in the synthesis of novel therapeutic agents.

The 3-Amino-1-ol Pharmacophore

The 3-amino-1-propanol backbone is a common structural element in many pharmaceutical compounds.[][6][7] This motif can participate in key hydrogen bonding interactions with biological targets such as enzymes and receptors. Its presence can influence the pharmacokinetic properties of a molecule, including its solubility and ability to cross cell membranes.

The Role of the Methylthioether Group

The methylthioether group can also play a significant role in the biological activity of a compound. It can engage in hydrophobic interactions within a binding pocket and is susceptible to metabolic oxidation to the corresponding sulfoxide and sulfone, which can modulate the compound's activity and clearance profile.[8][9] Furthermore, thioether-containing compounds have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[4]

A hypothetical interaction of (S)-3-amino-5-(methylthio)pentan-1-ol with a biological target is illustrated below:

G cluster_0 Ligand cluster_1 Receptor A (S)-3-amino-5-(methylthio)pentan-1-ol C Hydrogen Bond Donor/Acceptor A->C Hydrogen Bonding (via -OH and -NH2) D Hydrophobic Pocket A->D Hydrophobic Interaction (via -S-CH3 and alkyl chain) B Biological Target (e.g., Enzyme Active Site)

Caption: Hypothetical binding interactions of the target compound.

Conclusion

(S)-3-amino-5-(methylthio)pentan-1-ol is a chiral molecule with significant potential as a building block in the development of new pharmaceuticals. This guide has provided its definitive identification, a detailed and plausible synthetic route, and comprehensive protocols for its purification and characterization. The exploration of its constituent functional groups highlights its potential for rational drug design. Further investigation into the synthesis and biological evaluation of derivatives of (S)-3-amino-5-(methylthio)pentan-1-ol is warranted to fully explore its therapeutic potential.

References

  • Chen, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808920.
  • ResearchGate. (2022). Representative thioether-containing drugs and bioactive compounds. [Link]

  • Chemistry Learner. (2025). Thioether: Structure, Formula, Synthesis, and Examples. [Link]

  • PubMed. (2015). The biosynthesis of thiol- and thioether-containing cofactors and secondary metabolites catalyzed by radical S-adenosylmethionine enzymes. Biochimica et Biophysica Acta, 1854(2), 1135-1147.
  • PubChem. (n.d.). 3-Amino-1-propanol. [Link]

Sources

Foundational

Safety Data Sheet (SDS) for (S)-3-amino-5-(methylthio)pentan-1-ol

Title: Comprehensive Safety Data Sheet (SDS) & Technical Handling Guide for (S)-3-amino-5-(methylthio)pentan-1-ol Executive Summary & Chemical Identity In the landscape of modern drug discovery, chiral amino alcohols ser...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety Data Sheet (SDS) & Technical Handling Guide for (S)-3-amino-5-(methylthio)pentan-1-ol

Executive Summary & Chemical Identity

In the landscape of modern drug discovery, chiral amino alcohols serve as foundational building blocks for complex peptidomimetics. (S)-3-amino-5-(methylthio)pentan-1-ol (Molecular Formula: C₆H₁₅NOS; MW: 149.25 g/mol ) is a highly specialized, bifunctional intermediate[1]. It features a primary aliphatic amine, a primary alcohol, and a distal methylthio ether.

This compound is critically important in the synthesis of reversible covalent inhibitors targeting cysteine proteases, specifically Cathepsins K, L, S, and B [2]. Cathepsin inhibitors are heavily investigated for their therapeutic potential in treating bone resorption disorders (like osteoporosis), rheumatoid arthritis, and tumor metastasis[2]. More recently, Cathepsin L inhibitors utilizing similar amino-aldehyde warheads have demonstrated potent antiviral activity by blocking the endosomal entry pathway of SARS-CoV-2 into host cells[3].

Hazard Identification & Mechanistic Toxicology

Standard Safety Data Sheets often list hazards without explaining the underlying chemical physics. To handle this compound safely, one must understand the causality behind its reactivity.

  • Skin Irritation (Category 2, H315) & Eye Damage (Category 1, H318): The primary aliphatic amine acts as a localized Lewis base. Upon contact with physiological moisture (e.g., tear films or sweat), the amine undergoes protonation. This extracts protons from the local environment, drastically raising the local pH. This basicity causes the saponification of cellular lipid bilayers and the rapid denaturation of corneal proteins, leading to severe tissue damage.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335): If heated, the compound volatilizes. The amine vapors are highly irritating to the respiratory mucosa, triggering acute inflammatory responses in the upper respiratory tract.

  • Sensitization via Thioether Oxidation: The distal methylthio group (-S-CH₃) is chemically sensitive. Upon prolonged exposure to atmospheric oxygen, or metabolically via Cytochrome P450 enzymes, the thioether is oxidized to a sulfoxide, and eventually a sulfone. Sulfoxides can act as electrophilic haptens, covalently binding to skin proteins and triggering an allergic contact dermatitis response.

ToxPathway N1 Thioether (R-S-CH3) Stable under inert atm N2 Sulfoxide (R-SO-CH3) Mild Sensitizer N1->N2 Atmospheric O2 or CYP450 N3 Sulfone (R-SO2-CH3) Reactive Metabolite N2->N3 Further Oxidation

Fig 1. Metabolic and atmospheric oxidation pathway of the methylthio group.

Handling, Storage, and Stability Protocols

To maintain the ≥98% purity required for sensitive peptide coupling reactions[1], strict environmental controls must be enforced.

  • Storage Conditions: Store sealed at 2-8°C under an inert atmosphere (Argon or dry Nitrogen)[1].

  • The Causality of Storage: Why Argon? Argon is denser than air and effectively blankets the chemical, displacing oxygen to prevent the auto-oxidation of the thioether (as mapped in Fig 1). Why refrigeration? The primary amine is highly nucleophilic. At room temperature, it possesses sufficient kinetic energy to react with atmospheric CO₂ to form carbamate salts, or undergo slow intermolecular condensation. Refrigeration suppresses this kinetic degradation.

  • Spill Mitigation Protocol: In the event of a spill, do not use strong acids (like HCl) to neutralize, as the rapid protonation of the amine is highly exothermic and can cause splattering. Instead, blanket the spill with a weak organic acid solution (e.g., 5% citric acid) to gently quench the amine, followed by absorption with an inert solid (diatomaceous earth).

Quantitative SDS Data Summaries

Table 1: Physicochemical Properties

Property Value Causality / Implication in Synthesis
Molecular Formula C₆H₁₅NOS Defines stoichiometric equivalents for coupling.
Molecular Weight 149.25 g/mol Used for precise molarity calculations[1].
Purity ≥98% Critical for avoiding truncated sequences in peptide synthesis[1].

| Storage Temp | 2-8°C | Prevents thermal degradation and auto-oxidation[1]. |

Table 2: GHS Toxicological & Ecological Data

Hazard Class GHS Category Mechanistic Cause
Skin Irritation Category 2 Amine basicity causes localized lipid saponification.
Eye Damage Category 1 High pH upon contact with tear film denatures proteins.

| STOT SE | Category 3 | Volatile short-chain amine irritates respiratory mucosa. |

Experimental Application: Synthesis of Cathepsin Inhibitor Warheads

In drug development, (S)-3-amino-5-(methylthio)pentan-1-ol is typically utilized by oxidizing its primary alcohol into an aldehyde. This aldehyde acts as a "warhead" that forms a reversible hemi-thioacetal bond with the catalytic cysteine residue in the active site of Cathepsins[3][4].

However, oxidizing the alcohol without over-oxidizing the sensitive thioether requires precise chemical logic. Strong oxidants (like Jones reagent) will unconditionally oxidize the thioether to a sulfone. Therefore, a controlled Swern Oxidation is the industry standard.

Step-by-Step Methodology: Selective Swern Oxidation (Self-Validating Protocol)

Note: The primary amine must be pre-protected (e.g., as an N-Boc carbamate) prior to this step to prevent self-condensation.

  • System Preparation: Flame-dry a round-bottom flask under Argon. Add anhydrous Dichloromethane (DCM) and oxalyl chloride (1.2 eq). Cool the system to exactly -78°C using a dry ice/acetone bath.

  • Activation: Dropwise, add anhydrous Dimethyl Sulfoxide (DMSO, 2.4 eq).

    • Causality: This forms the active alkoxysulfonium ylide. Maintaining -78°C is critical; if the temperature rises above -60°C, the intermediate decomposes, releasing foul-smelling dimethyl sulfide and ruining the yield.

  • Substrate Addition: Slowly inject the N-Boc protected (S)-3-amino-5-(methylthio)pentan-1-ol (1.0 eq) dissolved in DCM. Stir for 30 minutes.

  • Quenching: Add Triethylamine (Et₃N, 5.0 eq) to catalyze the final elimination step, yielding the aldehyde. Allow the reaction to slowly warm to room temperature.

  • Self-Validation Check: Before proceeding to aqueous workup, perform a Thin Layer Chromatography (TLC) check.

    • Validation System: Spot the reaction mixture alongside the starting material. Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH) . The successful formation of the aldehyde warhead is instantly validated by the appearance of a bright yellow/orange spot (hydrazone formation), confirming the oxidation succeeded without the need for immediate NMR analysis.

SynthWorkflow A (S)-3-amino-5-(methylthio)pentan-1-ol (Starting Material) B N-Boc Protection (Boc2O, Et3N) A->B Step 1: Amine Masking C Primary Alcohol Oxidation (Swern Conditions) B->C Step 2: Selective Oxidation D Amide Coupling (Peptide Chain Elongation) C->D Step 3: Deprotection & Coupling E Cathepsin Inhibitor (Aldehyde Warhead) D->E Final Assembly

Fig 2. Synthetic workflow converting the amino alcohol into a Cathepsin inhibitor warhead.

References

  • ChemScene. "202532-07-8 | (R)-3-amino-5-(methylthio)pentan-1-ol | ChemScene". chemscene.com.
  • Bayly, Christopher. "WO2005021487A1 - Cathepsin inhibitors".
  • Luttens, A., et al. "Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity".
  • Laine, D., et al.

Sources

Exploratory

An In-depth Technical Guide to the pKa of the Amine Group in (S)-3-amino-5-(methylthio)pentan-1-ol

Abstract The acid-dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid-dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties.[1][2] This technical guide provides a comprehensive analysis of the pKa of the primary amine group in (S)-3-amino-5-(methylthio)pentan-1-ol, a molecule possessing functional groups relevant to modern drug discovery. We will dissect the structural elements that influence its basicity, present authoritative methodologies for both experimental determination and computational prediction of its pKa, and discuss the application of this critical data in the context of drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of pKa and its practical implications.

Section 1: The Foundational Importance of pKa in Drug Development

In pharmaceutical sciences, the pKa value is more than a mere chemical descriptor; it is a critical determinant of a drug's behavior in a biological system.[3] For a basic compound like an amine, the pKa refers to the equilibrium between the neutral form (R-NH₂) and its protonated, cationic conjugate acid (R-NH₃⁺). A higher pKa corresponds to a stronger base, meaning the amine has a greater affinity for a proton.[4]

This ionization state is paramount because it dictates a molecule's properties, including aqueous solubility, lipophilicity, membrane permeability, and protein binding.[1][2] The Henderson-Hasselbalch equation provides the mathematical framework for understanding this relationship, defining the ratio of ionized to non-ionized species at a given pH.[5][6]

pH = pKa + log([R-NH₂] / [R-NH₃⁺])

A drug's journey through the body involves traversing environments with vastly different pH levels, from the acidic stomach (pH ~1-3) to the slightly alkaline small intestine and blood plasma (pH ~7.4).[7][8] The ability of a drug to exist in a non-ionized, more lipophilic state is often essential for it to passively diffuse across lipid-rich cell membranes, a key step in oral absorption.[3][8] Therefore, a precise understanding of a compound's pKa is indispensable for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile and for optimizing its therapeutic efficacy.[1]

G Neutral R-NH₂ (Unionized, Lipophilic) Favors Membrane Permeation Protonated R-NH₃⁺ (Ionized, Hydrophilic) Favors Aqueous Solubility Neutral->Protonated Protonated->Neutral pH_Node Physiological pH ~7.4

Caption: Ionization equilibrium of a primary amine at physiological pH.

Section 2: Structural Analysis and pKa Estimation of (S)-3-amino-5-(methylthio)pentan-1-ol

To predict the basicity of the amine in (S)-3-amino-5-(methylthio)pentan-1-ol, we must first analyze its molecular structure.

Chemical Structure:

  • Formula: C₆H₁₅NOS[9]

  • Key Functional Groups:

    • A primary aliphatic amine (-NH₂) at the C3 position.

    • A primary alcohol (-OH) at the C1 position.

    • A thioether (-S-CH₃) at the C5 position.

The basicity of an aliphatic amine is primarily determined by the availability of the lone pair of electrons on the sp³-hybridized nitrogen atom to accept a proton.[10] For simple primary alkylamines, pKa values typically fall within the range of 9.5 to 11.0.[11] However, the presence of other functional groups can significantly modulate this value through inductive and steric effects.[4]

In (S)-3-amino-5-(methylthio)pentan-1-ol, both the hydroxyl group and the thioether group are electron-withdrawing due to the electronegativity of the oxygen and sulfur atoms. These groups exert a negative inductive effect (-I), pulling electron density away from the nitrogen atom through the carbon backbone. This delocalization reduces the electron density of the nitrogen's lone pair, making it less available for protonation and thereby decreasing the amine's basicity (i.e., lowering its pKa).[10]

Given that these electron-withdrawing groups are positioned two carbons away from the amine (at the γ-position relative to the nitrogen), their inductive effect will be moderate. Based on these structural considerations, a theoretical estimation places the pKa of the amine group in (S)-3-amino-5-(methylthio)pentan-1-ol in the range of 9.5 to 10.5 . This value is slightly lower than that of a simple pentylamine but reflects the electronic influence of the neighboring functional groups. It is critical to validate this estimation with empirical data.

Section 3: Methodologies for Precise pKa Determination

Accurate pKa determination requires robust and validated methodologies. Both experimental and computational approaches offer unique advantages and should be seen as complementary tools in drug development.

Experimental "Gold Standard": Potentiometric Titration

Potentiometric titration is one of the most common, reliable, and cost-effective methods for determining pKa values.[12] The principle involves the stepwise addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the resulting change in pH with a calibrated electrode.[13] The pKa is determined from the inflection point of the resulting sigmoidal titration curve, which corresponds to the pH at which the amine is 50% protonated.[12]

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

  • System Calibration:

    • Rationale: Accurate pH measurement is the cornerstone of this technique. Calibration ensures the electrode's response is linear and correct across the relevant pH range.

    • Procedure: Calibrate the pH meter and combination glass electrode using at least three standard aqueous buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).[13]

  • Sample Preparation:

    • Rationale: The analyte must be pure and fully dissolved. Maintaining a constant ionic strength minimizes variations in activity coefficients.

    • Procedure: Accurately weigh and dissolve a sufficient amount of (S)-3-amino-5-(methylthio)pentan-1-ol in deionized, CO₂-free water to achieve a final concentration of approximately 1-10 mM. Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength.[13]

  • Inert Atmosphere:

    • Rationale: Dissolved atmospheric carbon dioxide can form carbonic acid, which will interfere with the titration of a basic compound.

    • Procedure: Purge the analyte solution with an inert gas, such as nitrogen or argon, for 15-20 minutes before and during the titration to displace any dissolved CO₂.[13]

  • Titration Procedure:

    • Rationale: A standardized titrant and precise, incremental additions are necessary to generate a high-resolution titration curve.

    • Procedure: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition before recording the value.

  • Data Analysis:

    • Rationale: The pKa is found at the midpoint of the buffer region. A first-derivative plot precisely identifies this inflection point.

    • Procedure: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve. Calculate the first derivative (dpH/dV) and plot it against the titrant volume. The peak of the first derivative curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point volume.[14] For higher accuracy, nonlinear regression analysis can be used to fit the data to the theoretical titration curve equation.[15]

High-Throughput Computational (In Silico) Approaches

In early-stage drug discovery, where speed and throughput are critical, computational methods provide rapid pKa predictions.[16]

  • Empirical and Database-Driven Methods: Software platforms like ACD/pKa, Marvin, and Schrödinger's Epik utilize large, curated databases of experimentally determined pKa values.[17][18][19] They employ algorithms that recognize functional groups and structural motifs within the query molecule and predict its pKa based on these known values and correction factors. These tools are extremely fast and valuable for screening large libraries of compounds.[16]

  • Quantum Mechanics (QM) Based Methods: For novel scaffolds or when higher accuracy is needed, first-principles methods offer a more physics-based approach.[20] These methods, often using Density Functional Theory (DFT) coupled with a continuum solvent model, calculate the Gibbs free energy difference between the protonated and neutral states of the molecule.[21][22] While computationally intensive, these calculations can yield highly accurate pKa values without reliance on existing experimental data for structurally similar compounds.[21]

Section 4: Data Presentation and Application

A comprehensive approach to determining the pKa of (S)-3-amino-5-(methylthio)pentan-1-ol would involve both computational prediction and experimental validation.

Table 1: Summary of pKa Determination Methods and Expected Values

MethodPrincipleEstimated/Hypothetical pKaKey Advantages
Structural Estimation Inductive effect analysis9.5 - 10.5Rapid, no cost, provides initial hypothesis
Computational (Epik) Machine Learning / Database9.8 ± 0.4High-throughput, good accuracy for drug-like space[19]
Computational (DFT) Quantum Mechanics9.9 ± 0.5High accuracy, independent of existing data[21]
Experimental (Potentiometry) pH TitrationTo be determined (TBD)Gold standard, high accuracy and reliability[12]

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Caption: A validated workflow for pKa determination and application.

With a confirmed pKa value, scientists can accurately predict the percentage of (S)-3-amino-5-(methylthio)pentan-1-ol that will be ionized at key physiological pH values. For instance, if the experimentally determined pKa is 9.9, then at a blood plasma pH of 7.4, the molecule would be >99% in its protonated, water-soluble form. This information is crucial for developing formulation strategies and for building predictive models of the compound's absorption and distribution.[1][3]

Section 5: Conclusion

The pKa of the amine group in (S)-3-amino-5-(methylthio)pentan-1-ol is a critical parameter that dictates its physicochemical behavior and, consequently, its potential as a therapeutic agent. While structural analysis provides a valuable initial estimate of its pKa to be in the 9.5-10.5 range, this must be confirmed through rigorous methodologies. Potentiometric titration stands as the experimental gold standard for its accuracy and reliability, while computational tools offer invaluable predictive power in the early stages of discovery. By integrating these approaches, drug development professionals can gain a robust understanding of a compound's ionization profile, enabling more informed decisions in the optimization of drug candidates for improved safety and efficacy.

References

  • What does pKa mean and why can it influence drug absorption and excretion? - AWS. (2018, May 1).
  • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. (2024, August 27). [Link]

  • What is pKa and how is it used in drug development? (2023, December 13). [Link]

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.). [Link]

  • Simple Method for the Estimation of pKa of Amines†. (n.d.). [Link]

  • MoKa - pKa modelling - Molecular Discovery. (n.d.). [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). [Link]

  • Schrödinger solutions for small molecule protonation state enumeration and pKa prediction. (n.d.). [Link]

  • Epik | Schrödinger. (n.d.). [Link]

  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | The Journal of Physical Chemistry A - ACS Publications. (2007, May 1). [Link]

  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH - JoVE. (2024, October 10). [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (2023, May 20). [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. (n.d.). [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). [Link]

  • Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. (2012, November 25). [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2011, September 12). [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery - PMC. (2007, September 17). [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemis… - OUCI. (n.d.). [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. (2003, May 1). [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). [Link]

  • The Henderson-Hasselbalch Equation and pKa - YouTube. (2024, June 13). [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). [Link]

  • 24.3: Basicity of Amines - Chemistry LibreTexts. (2025, February 24). [Link]

  • Henderson-Hasselbach Equation - Chemistry LibreTexts. (2025, April 20). [Link]

  • pKa values in solubility determination using the Henderson- Hasselbalch equation. (2015, December 30). [Link]

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). [Link]

  • Pka Chart | PDF | Amine | Acid Dissociation Constant - Scribd. (n.d.). [Link]

  • (A) pKa(H) values for the primary amine series (H2O, 22°С). (B) pKa... - ResearchGate. (n.d.). [Link]

  • Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. (n.d.). [Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (n.d.). [Link]

  • (S)-3-amino-5-methylhexan-1-ol - PubChem. (n.d.). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of (S)-3-amino-5-(methylthio)pentan-1-ol from L-Methionine

Introduction & Synthetic Rationale (S)-3-amino-5-(methylthio)pentan-1-ol is a highly valuable chiral -amino alcohol building block, frequently utilized in the development of peptidomimetics, targeted therapeutics, and co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Rationale

(S)-3-amino-5-(methylthio)pentan-1-ol is a highly valuable chiral


-amino alcohol building block, frequently utilized in the development of peptidomimetics, targeted therapeutics, and conformationally restricted scaffolds. The direct homologation of naturally occurring L-methionine provides an efficient, asymmetric pool approach to this target.

The most robust and stereochemically reliable route to this scaffold is a one-carbon extension via the Arndt-Eistert homologation[1], followed by chemoselective ester reduction. This sequence circumvents the need for hazardous cyanide displacements and ensures absolute retention of the (S)-configuration at the chiral center.

Mechanistic Causality & Quality Control

A self-validating protocol requires understanding the why behind each reagent choice to ensure reproducibility and high yield:

  • Mixed Anhydride Activation: We utilize isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) rather than harsh acyl chlorides. NMM is less basic and less nucleophilic than triethylamine, which suppresses oxazolone formation and prevents subsequent racemization at the

    
    -carbon[2].
    
  • Homogeneous Wolff Rearrangement: Silver benzoate (AgOBz) in triethylamine/methanol is preferred over heterogeneous

    
    . The homogeneous Ag(I) complex rapidly catalyzes the conversion of the diazoketone to the ketene, which is instantly trapped by methanol, maximizing the yield of the 
    
    
    
    -homoamino acid ester while preventing photolytic degradation.
  • Chemoselective Reduction: Lithium borohydride (

    
    ) is specifically selected to reduce the methyl ester to the primary alcohol. Unlike 
    
    
    
    , which is often too mild for esters without additives,
    
    
    provides rapid reduction without over-reducing the carbamate protecting group or oxidizing the sensitive thioether linkage[3].

Quantitative Data & Intermediate Tracking

To establish a self-validating system, researchers must verify the success of each step before proceeding. The following table summarizes the expected quantitative data and critical Quality Control (QC) markers.

Intermediate / ProductMolecular FormulaMW ( g/mol )Expected YieldKey Analytical Marker (QC)
Boc-L-Methionine

249.3390–95%MS (ESI): m/z 250 [M+H]⁺
Boc-L-Met-Diazoketone

273.3580–85%IR: ~2100 cm⁻¹ (strong diazo stretch)
Boc-

-homomethionine methyl ester

277.3875–80%¹H NMR: ~3.65 ppm (s, 3H,

)
Boc-(S)-3-amino-5-(methylthio)pentan-1-ol

249.3785–90%IR: ~3300 cm⁻¹ (broad OH stretch)
(S)-3-amino-5-(methylthio)pentan-1-ol

149.25>95%MS (ESI): m/z 150 [M+H]⁺

Synthetic Workflow Visualization

SynthesisWorkflow SM L-Methionine (Starting Material) Step1 Boc-L-Methionine SM->Step1 Boc2O, NaOH Dioxane/H2O Step2 Boc-L-Met-Diazoketone (Arndt-Eistert Intermediate) Step1->Step2 1. IBCF, NMM, THF (-15°C) 2. CH2N2, Et2O Step3 Boc-β-homomethionine methyl ester (Wolff Rearrangement) Step2->Step3 AgOBz, Et3N MeOH (Dark) Step4 Boc-(S)-3-amino-5-(methylthio)pentan-1-ol (Reduction) Step3->Step4 LiBH4 THF (0°C to rt) Target (S)-3-amino-5-(methylthio)pentan-1-ol (Final Product) Step4->Target TFA / DCM then Neutralization

Figure 1: Synthesis workflow for the preparation of (S)-3-amino-5-(methylthio)pentan-1-ol.

Experimental Protocols

⚠️ Safety Note: Diazomethane is highly toxic and explosive. All operations involving diazomethane must be conducted in a specialized blast-shielded fume hood using glassware without ground-glass joints (e.g., Clear-Seal). Trimethylsilyldiazomethane (


) may be substituted as a safer alternative, though reaction kinetics will vary.
Step 1: N-Boc Protection of L-Methionine
  • Dissolve L-methionine (10.0 g, 67.0 mmol) in a mixture of 1M NaOH (70 mL) and 1,4-dioxane (70 mL).

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (

    
    , 16.1 g, 73.7 mmol) portion-wise.
    
  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture under reduced pressure to remove dioxane. Acidify the aqueous layer to pH 2–3 using 1M

    
    .
    
  • Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate to yield Boc-L-methionine as a viscous oil/white solid.
    
Step 2: Mixed Anhydride & Diazoketone Formation
  • Dissolve Boc-L-methionine (10.0 g, 40.1 mmol) in anhydrous THF (100 mL) under an inert argon atmosphere and cool to -15 °C.

  • Add N-methylmorpholine (NMM, 4.85 mL, 44.1 mmol) followed dropwise by isobutyl chloroformate (IBCF, 5.75 mL, 44.1 mmol). Stir for 15 minutes at -15 °C.

  • Filter the precipitated NMM·HCl salt quickly under an inert atmosphere, washing the filter cake with cold THF (20 mL).

  • Cool the filtrate back to -15 °C and add an ethereal solution of diazomethane (~120 mmol, freshly prepared) dropwise.

  • Allow the reaction to slowly warm to 0 °C and stir for 3 hours.

  • Quench excess diazomethane by the dropwise addition of glacial acetic acid until nitrogen evolution ceases. Concentrate the solution carefully to yield the crude diazoketone. QC Check: Confirm the presence of the ~2100 cm⁻¹ diazo peak via IR spectroscopy.

Step 3: Wolff Rearrangement
  • Dissolve the crude diazoketone in anhydrous methanol (100 mL) and add triethylamine (1.5 mL).

  • Exclude light from the reaction flask using aluminum foil.

  • Add a solution of silver benzoate (AgOBz, 0.92 g, 4.0 mmol) in triethylamine (5 mL) dropwise.

  • Stir the mixture at room temperature for 3–4 hours until nitrogen evolution completely ceases.

  • Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to yield Boc-

    
    -homomethionine methyl ester. QC Check:  Confirm the loss of the 2100 cm⁻¹ IR band and the appearance of the methyl ester singlet (~3.65 ppm) by ¹H NMR.
    
Step 4: Chemoselective Ester Reduction
  • Dissolve the Boc-

    
    -homomethionine methyl ester (5.0 g, 18.0 mmol) in anhydrous THF (50 mL) and cool to 0 °C under argon.
    
  • Slowly add

    
     (2.0 M in THF, 18.0 mL, 36.0 mmol) dropwise.
    
  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Cool the mixture back to 0 °C and carefully quench with saturated aqueous

    
     (20 mL).
    
  • Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organics with brine, dry over

    
    , and concentrate to yield Boc-(S)-3-amino-5-(methylthio)pentan-1-ol.
    
Step 5: Boc Deprotection
  • Dissolve the Boc-amino alcohol (4.0 g, 16.0 mmol) in dichloromethane (20 mL).

  • Add trifluoroacetic acid (TFA, 20 mL) and stir at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • To obtain the free base, pass the resulting TFA salt through a basic ion-exchange resin column (e.g., Amberlyst A21) eluting with methanol, or partition between 1M NaOH and a continuous DCM extractor.

  • Evaporate the solvent to yield the final product, (S)-3-amino-5-(methylthio)pentan-1-ol, as a pure oil. QC Check: Confirm mass via MS (ESI) m/z 150 [M+H]⁺.

References

  • Source: uni-regensburg.
  • -Amino Acids)
  • Source: researchgate.

Sources

Application

Application Note: Diastereoselective Reductive Amination Using (S)-3-amino-5-(methylthio)pentan-1-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, sulfur-tolerant reagent selection, and self-validating protocols for complex chiral amine synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, sulfur-tolerant reagent selection, and self-validating protocols for complex chiral amine synthesis.

Strategic Rationale & Structural Insights

(S)-3-amino-5-(methylthio)pentan-1-ol is a highly specialized chiral building block. Structurally, it can be viewed as the reduced alcohol derivative of (S)-β-homomethionine. It features a 1,3-amino alcohol (γ-amino alcohol) backbone and a flexible methylthioethyl side chain. In drug discovery, this compound is utilized as a chiral nucleophile to synthesize peptidomimetics, complex heterocyclic scaffolds, and targeted protein degraders where the thioether group can be further functionalized (e.g., oxidized to sulfoxides/sulfones) or used for specific target-protein interactions.

When employing this molecule in reductive amination to form secondary or tertiary amines, the chemist faces two primary challenges:

  • Catalyst Poisoning: The thioether (-S-CH3) side chain aggressively coordinates to transition metals. Standard catalytic hydrogenation conditions (e.g., H2 with Pd/C or PtO2) will rapidly fail due to catalyst poisoning.

  • Stereocontrol: The reaction must be carefully controlled to prevent epimerization of the existing (S)-stereocenter and, if reacting with a chiral ketone, to maximize diastereoselectivity.

Mechanistic Causality & Reagent Selection

To bypass the sulfur-poisoning issue, chemical hydride reducing agents are strictly required. The gold standard for this transformation is Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) [1].

Why STAB? Unlike Sodium Borohydride (NaBH4), STAB is exceptionally mild. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it unreactive toward most ketones and aldehydes at room temperature. However, once the (S)-3-amino-5-(methylthio)pentan-1-ol condenses with the carbonyl to form an electrophilic iminium ion , STAB rapidly and selectively reduces it[2]. This kinetic differentiation is the cornerstone of the "one-pot" reductive amination protocol.

For highly sterically hindered ketones where STAB reacts too slowly, 2-Picoline Borane serves as a highly effective, sulfur-tolerant alternative that operates well in methanolic or mildly acidic conditions[3].

ReactionMechanism N1 (S)-3-amino-5-(methylthio)pentan-1-ol (Nucleophile) N3 Hemiaminal Intermediate (Transient) N1->N3 Addition N2 Aldehyde / Ketone (Electrophile) N2->N3 N4 Iminium Ion (Activated Species) N3->N4 -H2O (AcOH cat.) N6 Alkylated Chiral Amino Alcohol (Target Product) N4->N6 Hydride Transfer N5 STAB or 2-Picoline Borane (Hydride Source) N5->N4 Reduction

Figure 1: Mechanistic pathway of the reductive amination highlighting the iminium intermediate.

Quantitative Data: Reducing Agent Optimization

The following table summarizes the expected performance of various reducing agents when reacting (S)-3-amino-5-(methylthio)pentan-1-ol with a standard aliphatic ketone.

Reducing AgentSolventTemp (°C)Thioether ToleranceDiastereoselectivity (dr)Typical Yield
H2, Pd/C MeOH25Poor (Poisoned)N/A< 10%
NaBH3CN MeOH25ExcellentModerate (~3:1)65 - 75%
NaBH(OAc)3 (STAB) DCE0 to 25ExcellentHigh (8:1 to 15:1)80 - 95%
2-Picoline Borane MeOH/AcOH25ExcellentHigh (~10:1)85 - 90%

Self-Validating Experimental Protocol

This protocol describes the one-pot reductive amination of (S)-3-amino-5-(methylthio)pentan-1-ol with a generic aldehyde/ketone using STAB[2]. The procedure is designed with in-process controls to ensure self-validation at each critical juncture.

Materials Required:
  • (S)-3-amino-5-(methylthio)pentan-1-ol (1.0 equiv, limiting reagent)

  • Target Aldehyde or Ketone (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.1 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Step-by-Step Methodology:

Step 1: Iminium Formation

  • To an oven-dried, argon-purged round-bottom flask, add (S)-3-amino-5-(methylthio)pentan-1-ol and the carbonyl compound.

  • Dissolve the mixture in anhydrous DCE.

  • Add glacial acetic acid dropwise. Causality: The acid protonates the transient hemiaminal hydroxyl group, facilitating the loss of water to form the highly electrophilic iminium ion.

  • Stir at room temperature for 1–2 hours.

  • Self-Validation Check: Remove a 10 µL aliquot, quench in 100 µL of saturated NaHCO3, extract with ethyl acetate, and spot on a TLC plate. The primary amine should be consumed (visualized via Ninhydrin stain, transitioning from a dark purple spot to a lighter/different Rf spot for the imine).

Step 2: Hydride Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling minimizes the exothermic degradation of STAB and enhances the facial selectivity of the hydride attack on the chiral iminium ion. 6. Add STAB portion-wise over 15 minutes.

  • Self-Validation Check: Mild gas evolution (H2) may occur due to the reaction of STAB with residual moisture or acetic acid. This is normal, but vigorous bubbling indicates wet solvent.

  • Allow the reaction to warm to room temperature and stir for 12–24 hours.

Step 3: Quench and Workup 8. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 (equal volume to DCE).

  • Causality: The basic quench serves three purposes: it neutralizes the acetic acid, decomposes unreacted STAB, and hydrolyzes the boron-amine coordinate complexes, ensuring the newly formed amine is fully released into the organic phase.

  • Stir vigorously for 30 minutes until all gas evolution ceases.

  • Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Purification 12. Purify the crude product via flash column chromatography (typically using a DCM/MeOH/NH4OH gradient) to yield the pure chiral secondary/tertiary amine.

Workflow Step1 1. Condensation Solvent: DCE Cat: AcOH Time: 1-2 h Step2 Step2 Step1->Step2 Step3 3. Quench Reagent: NaHCO3 (aq) Stir: 30 min Step2->Step3 Step4 4. Isolation Extract: DCM Purify: Column Step3->Step4

Figure 2: Step-by-step experimental workflow for the reductive amination protocol.

References

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)". Organic-Chemistry.org. [Link]

  • National Center for Biotechnology Information (PMC). "Redox-configurable ambidextrous catalysis: structural and mechanistic insight". PMC / NIH.[Link]

Sources

Method

Application Note: Divergent Cyclization Strategies for (S)-3-Amino-5-(methylthio)pentan-1-ol Derivatives

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The chiral scaffold (S)-3-amino-5-(methylthio)pen...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The chiral scaffold (S)-3-amino-5-(methylthio)pentan-1-ol is a highly versatile, homologated derivative of methioninol. In drug discovery, 1,3-amino alcohols are critical building blocks for the synthesis of complex N,O-heterocycles and strained cyclic amines[1]. This specific molecule presents a unique synthetic opportunity due to its three orthogonal reactive sites: a primary hydroxyl group (C1), a chiral primary amine (C3), and a thioether (C5).

By selectively activating one of these sites, chemists can drive divergent intramolecular cyclizations to access distinct heterocyclic pharmacophores:

  • 1,3-Oxazinan-2-ones: Achieved via phosgene-equivalent condensation, bridging the C1-OH and C3-NH₂[2].

  • Chiral Azetidines: Achieved via C1-hydroxyl activation (e.g., Mitsunobu conditions) followed by intramolecular S_N2 displacement by the C3 amine.

  • 4-Aminotetrahydropyrans: Achieved via chemoselective sulfonium-ion formation at C5, followed by intramolecular attack by the C1 alkoxide.

Stereochemical Causality: A critical advantage of this scaffold is that the stereocenter is located at C3. Because the activation and subsequent nucleophilic displacements occur exclusively at the achiral C1 and C5 positions, the (S)-configuration is fully conserved across all three divergent pathways, preventing racemization.

DivergentPathways A (S)-3-Amino-5-(methylthio)pentan-1-ol (Core Scaffold) B 1,3-Oxazinan-2-one (N,O-Cyclization) A->B Triphosgene, Et3N C Chiral Azetidine (C1-OH Activation) A->C Mitsunobu (DIAD/PPh3) D 4-Aminotetrahydropyran (C5-SMe Activation) A->D 1. MeI  2. NaH

Fig 1. Divergent cyclization pathways for (S)-3-amino-5-(methylthio)pentan-1-ol derivatives.

Quantitative Data Summary: Cyclization Efficiency & Regioselectivity

The following table summarizes the expected outcomes and optimal reagent systems for each cyclization trajectory based on established 1,3-amino alcohol methodologies[1],[3].

Target ScaffoldReagent SystemActivated SiteNucleophileTypical YieldStereochemical Outcome
1,3-Oxazinan-2-one Triphosgene, Et₃N, CH₂Cl₂N/A (Condensation)N, O75–85%Retention (S)
2-Substituted Azetidine DIAD, PPh₃, THF (Mitsunobu)C1-OHC3-NHR65–75%Retention (S)
4-Aminotetrahydropyran MeI, then NaH, DMFC5-SMeC1-OH55–65%Retention (S)

Experimental Protocols

Protocol A: Synthesis of (S)-4-(2-(methylthio)ethyl)-1,3-oxazinan-2-one

Causality & Design: Triphosgene is utilized as a stable, solid phosgene equivalent. It is preferred over highly toxic phosgene gas to mitigate inhalation hazards while maintaining identical electrophilic efficiency[2]. The reaction proceeds via a carbamoyl chloride intermediate, which undergoes rapid intramolecular cyclization.

OxazinaneMechanism A 1,3-Amino Alcohol C Carbamoyl Chloride Intermediate A->C N-Attack B Triphosgene (Electrophile) B->C D O-Attack (Intramolecular) C->D Base (-HCl) E 1,3-Oxazinan-2-one D->E Cyclization

Fig 2. Mechanism of triphosgene-mediated cyclization to form 1,3-oxazinan-2-ones.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (S)-3-amino-5-(methylthio)pentan-1-ol (1.0 mmol) and triethylamine (3.0 mmol) in anhydrous CH₂Cl₂ (15 mL).

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve triphosgene (0.35 mmol, equivalent to 1.05 mmol of phosgene) in anhydrous CH₂Cl₂ (5 mL) and add it dropwise over 15 minutes. Note: Dropwise addition under high dilution prevents intermolecular dimerization.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Reaction progress should be monitored by TLC (ninhydrin stain).

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (EtOAc/Hexanes) to yield the pure 1,3-oxazinan-2-one.

Protocol B: Synthesis of Chiral Azetidines via Mitsunobu Activation

Causality & Design: Dehydrative cyclization to azetidines can be achieved using strong acids (e.g., TfOH)[4], but to avoid oxidizing or alkylating the sensitive thioether group, mild Mitsunobu conditions are preferred. The primary alcohol is activated as an oxyphosphonium species, enabling an intramolecular S_N2 attack by an N-protected amine (e.g., N-Tosyl).

Step-by-Step Methodology:

  • Preparation: Dissolve N-Tosyl-(S)-3-amino-5-(methylthio)pentan-1-ol (1.0 mmol) and triphenylphosphine (PPh₃, 1.2 mmol) in anhydrous THF (20 mL) under argon. Cool to 0 °C.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.2 mmol) dropwise. The mixture will turn pale yellow, indicating the formation of the betaine intermediate.

  • Cyclization: Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12 hours.

  • Workup: Concentrate the reaction mixture in vacuo. To precipitate the triphenylphosphine oxide byproduct, triturate the crude residue with cold diethyl ether/hexane (1:1) and filter.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the (S)-2-(2-(methylthio)ethyl)-1-tosylazetidine.

Protocol C: Synthesis of 4-Aminotetrahydropyrans via Sulfonium Activation

Causality & Design: The soft sulfur atom can be chemoselectively alkylated by methyl iodide (MeI) in the presence of hard oxygen and nitrogen atoms (provided the amine is Boc-protected). This generates a dimethylsulfonium salt—an excellent leaving group. Subsequent deprotonation of the C1-OH triggers a 6-exo-tet cyclization, displacing dimethyl sulfide gas to form a tetrahydropyran ring.

Step-by-Step Methodology:

  • Alkylation: Dissolve N-Boc-(S)-3-amino-5-(methylthio)pentan-1-ol (1.0 mmol) in neat Methyl Iodide (5.0 mmol) or a 1:1 mixture of MeI and CH₃CN. Stir in the dark at room temperature for 16 hours.

  • Concentration: Remove excess MeI and solvent under high vacuum to yield the intermediate sulfonium iodide salt as a viscous oil.

  • Cyclization: Dissolve the sulfonium salt in anhydrous DMF (10 mL) and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) portion-wise. Caution: H₂ gas evolution.

  • Workup: Stir at room temperature for 2 hours. Quench carefully with ice water (10 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the organics with LiCl solution (5%) to remove DMF, dry, and concentrate to yield the (S)-4-(tert-butoxycarbonylamino)tetrahydro-2H-pyran.

References

  • Zanatta, N., et al. "Synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes and 1,3-oxazinan-2-ones." Journal of the Brazilian Chemical Society (SciELO),[2]. URL:

  • "γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement." Journal of the American Chemical Society (PMC/NIH),[1]. URL:

  • Ghorai, M. K., et al. "Lewis acid mediated SN2-type nucleophilic ring opening followed by[4+2] cycloaddition of N-tosylazetidines with aldehydes and ketones." Tetrahedron Letters (IIT Kanpur),. URL:

  • "A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid." Molecules (MDPI),[4]. URL:

  • Lauro, F-V., et al. "Synthesis of three azetidine derivatives using some chemical tools." Heterocyclic Letters,[3]. URL:

Sources

Application

Application Note: Selective Functionalization of the Primary Alcohol in (S)-3-Amino-5-(methylthio)pentan-1-ol

Introduction & Contextual Framework (S)-3-amino-5-(methylthio)pentan-1-ol, commonly recognized as L-β-homomethioninol, is a highly versatile chiral amino alcohol. Derived from the reduction of L-β-homomethionine, this bu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Contextual Framework

(S)-3-amino-5-(methylthio)pentan-1-ol, commonly recognized as L-β-homomethioninol, is a highly versatile chiral amino alcohol. Derived from the reduction of L-β-homomethionine, this building block is frequently employed in the synthesis of conformationally constrained macrocycles, peptidomimetics, and targeted protein degraders (PROTACs)[1].

The molecule presents a classic chemoselectivity challenge for drug development professionals: it contains a primary amine, a nucleophilic thioether, and a primary alcohol. This application note details validated, self-validating protocols for the selective functionalization of the primary alcohol while preserving the integrity of the amine and thioether moieties.

Chemoselectivity Principles: The Causality of Experimental Design

Successful functionalization of this scaffold requires a strategic sequence of protection and highly controlled activation.

  • Amine Protection (C3): The primary amine is highly nucleophilic. If left unprotected, it will aggressively compete with the primary alcohol during electrophilic activation (e.g., forming sulfonamides instead of sulfonates) or undergo spontaneous intramolecular cyclization. N-Boc protection is the mandatory first step.

  • Thioether Preservation (C5): The methylthio group is exquisitely sensitive to oxidation. While Dess-Martin periodinane (DMP) is a standard reagent for alcohol oxidation, it is notoriously known to hyperoxidize methionine derivatives to their corresponding sulfoxides or sulfones[2]. Therefore, Swern oxidation is strictly preferred; when maintained at -78 °C, the electrophilic active Swern species selectively reacts with the primary alcohol, avoiding the formation of stable sulfonium adducts at the thioether.

  • Alcohol Activation (C1): For nucleophilic displacement (e.g., azidation for Click chemistry[3]), converting the alcohol to a mesylate is preferred over a tosylate due to reduced steric hindrance, ensuring rapid, quantitative conversion at 0 °C.

Chemoselectivity Molecule (S)-3-Amino-5-(methylthio)pentan-1-ol (L-β-Homomethioninol) Amine C3: Primary Amine (Nucleophile) Molecule->Amine Thioether C5: Thioether (Oxidation-Prone) Molecule->Thioether Alcohol C1: Primary Alcohol (Target for Functionalization) Molecule->Alcohol Action1 N-Protection (Boc2O) Amine->Action1 Action2 Avoid Strong Oxidants (e.g., DMP, H2O2) Thioether->Action2 Action3 Swern Oxidation or O-Mesylation Alcohol->Action3

Figure 1: Chemoselectivity map outlining site-specific reactivity and required precautions.

Experimental Protocols (Self-Validating Workflows)

Protocol A: N-Boc Protection of L-β-Homomethioninol

Purpose: Mask the primary amine to prevent competitive nucleophilic attack and unwanted side reactions.

  • Preparation: Dissolve (S)-3-amino-5-(methylthio)pentan-1-ol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) and cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling prevents exothermic degradation and minimizes potential N,N-di-Boc formation.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise over 15 minutes.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Ninhydrin stain; the starting free amine will stain purple, whereas the protected product will not).

  • Workup: Wash the organic layer with 0.5 M HCl (to remove unreacted amine and Et₃N), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Chemoselective Swern Oxidation to Aldehyde

Purpose: Oxidize the primary alcohol to an aldehyde for subsequent reductive amination or peptide ligation, strictly avoiding thioether oxidation.

  • Activation: In an oven-dried flask under argon, add anhydrous DCM and oxalyl chloride (1.2 eq). Cool to exactly -78 °C using a dry ice/acetone bath.

    • Causality: Failure to rigorously maintain -78 °C will result in the active Swern reagent oxidizing the thioether to a sulfoxide.

  • DMSO Addition: Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes to generate the active chlorodimethylsulfonium chloride intermediate.

  • Substrate Addition: Dissolve the N-Boc protected intermediate from Protocol A (1.0 eq) in a minimal volume of DCM and add dropwise over 10 minutes. Stir for 45 minutes at -78 °C.

  • Quenching: Add Et₃N (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to slowly warm to 0 °C over 30 minutes to facilitate the elimination step.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry, and concentrate. Purify rapidly via silica gel chromatography to avoid aldehyde degradation.

Protocol C: O-Mesylation and Azidation (For Click Chemistry)

Purpose: Convert the alcohol into a leaving group, followed by displacement with an azide for CuAAC or SPAAC click reactions[3].

  • Mesylation: Dissolve the N-Boc intermediate (1.0 eq) in DCM at 0 °C. Add Et₃N (2.0 eq) followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour at 0 °C.

  • Validation: TLC should show complete consumption of the starting material. Quench with ice water, extract with DCM, dry, and concentrate to yield the crude mesylate.

    • Causality: Use the mesylate immediately without column chromatography to prevent hydrolytic decomposition.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add Sodium Azide (NaN₃, 3.0 eq).

  • Reaction: Heat to 60 °C for 12 hours.

    • Causality: DMF and heat are required to overcome the activation energy of the Sₙ2 displacement at the primary carbon.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (5x) to remove all traces of DMF. Dry and concentrate to yield the clickable azide building block.

Workflow Start L-β-Homomethioninol Step1 N-Boc Protection (Boc2O, Et3N) Start->Step1 Intermediate N-Boc-L-β-Homomethioninol Step1->Intermediate Branch1 Swern Oxidation (DMSO, (COCl)2, -78°C) Intermediate->Branch1 Branch2 O-Mesylation (MsCl, Et3N, 0°C) Intermediate->Branch2 Product1 Aldehyde Derivative (For Reductive Amination) Branch1->Product1 Step3 Azidation (NaN3, DMF, 60°C) Branch2->Step3 Product2 Azide Derivative (For Click Chemistry) Step3->Product2

Figure 2: Divergent synthetic workflows for the functionalization of L-β-homomethioninol.

Quantitative Data Summary

Table 1: Reaction Parameters and Chemoselectivity Profiles

WorkflowReagentsTemp (°C)Target Functional GroupThioether StatusExpected Yield
N-Protection Boc₂O, Et₃N0 to 25Primary Amine → CarbamateIntact>95%
Oxidation (Swern) (COCl)₂, DMSO, Et₃N-78Primary Alcohol → AldehydeIntact80–85%
Oxidation (DMP) Dess-Martin Periodinane25Primary Alcohol → AldehydeOxidized to Sulfoxide N/A (Avoid)
Mesylation MsCl, Et₃N0Primary Alcohol → MesylateIntact>90%
Azidation NaN₃, DMF60Mesylate → AzideIntact75–80%

References

  • [1] Title: WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds Source: Google Patents URL:

  • Title: Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues Source: RSC Advances URL:

  • [2] Title: Exploration of the Carmaphycins as Payloads in Antibody Drug Conjugate Anticancer Agents Source: PMC (NIH) URL:

  • [3] Title: Oxidation-Induced “One-Pot” Click Chemistry Source: Chemical Reviews (ACS Publications) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for (S)-3-amino-5-(methylthio)pentan-1-ol from reaction mixtures

Welcome to the technical support guide for the purification of (S)-3-amino-5-(methylthio)pentan-1-ol. This resource is designed for researchers and drug development professionals to navigate the common challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (S)-3-amino-5-(methylthio)pentan-1-ol. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with isolating this chiral amino alcohol from complex reaction mixtures. We will delve into the causality behind experimental choices, providing field-proven insights to streamline your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the purification of (S)-3-amino-5-(methylthio)pentan-1-ol in a practical question-and-answer format.

Issue 1: Poor Separation and Peak Tailing in Column Chromatography

Q1: My (S)-3-amino-5-(methylthio)pentan-1-ol sample streaks severely on a standard silica gel column, leading to poor separation and mixed fractions. What is causing this, and how can I resolve it?

A1: This is a classic issue when purifying basic amines on standard silica gel. The root cause is the interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to significant peak tailing.

To mitigate this, you have two primary strategies:

  • Neutralize the Stationary Phase: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase (typically 0.1-1%). This base will competitively bind to the acidic silanol sites, preventing your target compound from sticking and resulting in more symmetrical peaks.[1]

  • Use an Alternative Stationary Phase:

    • Amine-Functionalized Silica: This is an excellent choice as it provides a basic surface, repelling the amine and leading to much better peak shapes without mobile phase additives.[2]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying basic compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Given the high polarity of your amino alcohol, HILIC is a powerful technique. It uses a polar stationary phase (like silica or an amino column) with a high-organic, aqueous-organic mobile phase. This approach provides an alternative selectivity compared to standard normal-phase or reversed-phase chromatography.[2][3][4]

Issue 2: The Compound Won't Stick to a Reversed-Phase Column

Q2: I'm trying to use reversed-phase (C18) flash chromatography, but my compound elutes in the void volume even with 100% water. How can I achieve retention?

A2: (S)-3-amino-5-(methylthio)pentan-1-ol is a highly polar small molecule, which explains its poor retention on non-polar C18 stationary phases.[4] Standard reversed-phase chromatography relies on hydrophobic interactions, which are minimal for your compound.

Your best alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, you use a polar stationary phase (silica, amino, or specialized HILIC phases) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). In this mode, water acts as the strong, eluting solvent.[2] This technique is specifically designed for retaining and separating very polar compounds that are unsuitable for reversed-phase chromatography.[3][4]

Issue 3: Difficulty with Crystallization

Q3: I've isolated my compound with good chemical purity, but it remains an oil. How can I induce crystallization?

A3: Amino alcohols, particularly those with flexible alkyl chains, can be challenging to crystallize as the free base. Several factors could be at play:

  • Residual Impurities: Even small amounts of impurities can inhibit crystal lattice formation.[1] Consider an additional chromatographic polishing step.

  • Solvent Choice: The ideal crystallizing solvent system should dissolve your compound when hot but have very low solubility when cold. For amino alcohols, consider solvent systems like alcohol/ether, alcohol/hexane, or water/alcohol mixtures.[5][6]

  • Inducing Nucleation: If a supersaturated solution doesn't crystallize on its own, you may need to induce it by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[1]

A highly effective strategy for crystallizing basic compounds like yours is to form a salt . Reacting the amine with a suitable acid (e.g., oxalic acid, hydrochloric acid, tartaric acid) often yields a well-defined, crystalline solid that is much easier to handle and purify by recrystallization.[7]

Issue 4: Low Enantiomeric Excess (ee)

Q4: My material is chemically pure (>99%), but the enantiomeric excess (ee) is only 80%. What is the most effective way to enrich the (S)-enantiomer?

A4: To enhance the enantiomeric purity, you need a chiral separation technique. For laboratory and industrial scale, diastereomeric salt crystallization is a robust and cost-effective method.

The process involves reacting your racemic or enantioenriched amine with a single enantiomer of a chiral acid (a resolving agent). This creates a pair of diastereomeric salts, which have different physical properties, including solubility.[8][9]

Common Chiral Resolving Agents for Amines:

  • (+)-Tartaric acid

  • (-)-Mandelic acid

  • (+)-Camphorsulfonic acid

By carefully selecting a solvent system, one diastereomeric salt will preferentially crystallize, leaving the other in the mother liquor. The crystallized salt can then be filtered and treated with a base to liberate the desired, enantiomerically enriched free amine.[7][9] For analytical determination and small-scale purification, chiral HPLC or Supercritical Fluid Chromatography (SFC) are the methods of choice.[8][10]

Purification Workflows & Protocols

General Purification Strategy

The following diagram outlines a decision-making workflow for purifying (S)-3-amino-5-(methylthio)pentan-1-ol from a crude reaction mixture.

G Purification Decision Workflow Crude Crude Reaction Mixture Analyze_Purity Analyze Chemical Purity (NMR, LC-MS) Crude->Analyze_Purity Chromatography Column Chromatography (HILIC or Amine-Treated Silica) Analyze_Purity->Chromatography Purity < 98% Analyze_ee Analyze Enantiomeric Excess (Chiral HPLC/SFC) Analyze_Purity->Analyze_ee Purity >= 98% Chromatography->Analyze_ee Recrystallization Salt Formation & Recrystallization Recrystallization->Analyze_ee If purity is low and compound is solid salt Chiral_Res Chiral Resolution (Diastereomeric Salt Recrystallization) Analyze_ee->Chiral_Res ee < 99.5% Final_Product Pure (S)-Enantiomer Analyze_ee->Final_Product ee >= 99.5% Chiral_Res->Final_Product

Caption: A general workflow for the purification of (S)-3-amino-5-(methylthio)pentan-1-ol.

Data Summary: Comparison of Purification Techniques

The table below provides a comparative summary of the primary techniques discussed.

TechniqueTypical Purity Achieved (%)Typical Yield (%)ee EnhancementKey AdvantagesCommon Challenges
Silica Gel Chromatography (with TEA) 95 - 9960 - 85NoneWidely available, good for removing non-polar impurities.Peak tailing, potential for compound degradation on silica.
HILIC > 9870 - 90NoneExcellent for highly polar compounds, good peak shapes.[2][3]Requires careful solvent system development.
Recrystallization (Free Base) > 99 (if successful)50 - 80MinorPotentially simple and scalable.Compound may "oil out" or fail to crystallize.[1]
Diastereomeric Salt Recrystallization > 9940 - 70 (per cycle)SignificantRobust, scalable, and highly effective for chiral resolution.[8][9]Requires screening of chiral acids and solvents; yield is theoretically capped at 50% per resolution.
Experimental Protocols
Protocol 1: HILIC Flash Column Chromatography

This protocol is designed to purify the polar free base from less polar and very polar impurities.

  • Slurry Preparation: Dissolve the crude material (e.g., 1.0 g) in a minimal amount of methanol. Add silica gel (approx. 2 g) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry made with the initial mobile phase (e.g., 98:2 Acetonitrile:Water).

  • Loading: Carefully add the dried crude material onto the top of the packed column.

  • Elution:

    • Begin elution with the initial mobile phase (98:2 Acetonitrile:Water).

    • Gradually increase the polarity by increasing the water content. A typical gradient might be:

      • 98:2 Acetonitrile:Water (5 column volumes)

      • 95:5 Acetonitrile:Water (10 column volumes)

      • 90:10 Acetonitrile:Water (10 column volumes)

    • The exact gradient should be developed based on TLC analysis.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified amino alcohol.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol aims to enhance the enantiomeric excess of the target compound.

  • Salt Formation:

    • Dissolve the enantioenriched (S)-3-amino-5-(methylthio)pentan-1-ol (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or isopropanol).

    • In a separate flask, dissolve the chiral resolving agent, for example, (+)-Tartaric Acid (0.5 eq for a 2:1 amine:acid salt), in the same solvent. Note: The stoichiometry may need optimization.

    • Slowly add the acid solution to the amine solution while stirring. The mixture may warm slightly.

  • Crystallization:

    • Gently heat the solution until all solids dissolve.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try storing it at 4°C overnight.

    • If crystallization is still unsuccessful, try adding a less polar co-solvent (e.g., ethyl acetate or ether) dropwise until turbidity persists, then warm to re-dissolve and cool slowly.

  • Isolation:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Free Base:

    • Dissolve the diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH solution) until the pH is >11.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free base.

  • Analysis: Analyze the ee of the recovered amine using a validated chiral HPLC or SFC method.

Protocol 3: Analytical Chiral HPLC Method Development

This protocol provides a starting point for determining the enantiomeric excess.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series).[8]

  • Initial Mobile Phase (Normal Phase):

    • A common starting point is a mixture of Hexane/Isopropanol (e.g., 90:10).

    • Add a small amount of an amine modifier like diethylamine (DEA) (0.1%) to improve peak shape.

  • Screening and Optimization:

    • Inject a sample of the racemic material.

    • If no separation is observed, screen different alcohol modifiers (ethanol, n-butanol) and vary the ratio of hexane to alcohol.

    • If partial separation is seen, optimize the mobile phase composition and flow rate to maximize resolution. Decreasing the flow rate can sometimes improve resolution.[11]

  • Quantification: Once a baseline separation is achieved, integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

References

  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in Chiral Amine Production. BenchChem.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Belleau, B., & Puranen, J. (1963). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry. [Link]

  • Grodde, S. H. (1991). The crystallization of amino acids from mixtures of water and alcohol. ProQuest. [Link]

  • Sorter. (n.d.). Amino Acid Purification - Column Chromatography. [Link]

  • Wenker, H. (1936). Process for the preparation of amino-alcohols.
  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. [Link]

  • Finnegan, G. C., & Henze, H. R. (1951). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Crimmins, M. T., Christie, H. S., & Hughes, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of (S)-3-amino-1-methylazepan-2-one. BenchChem.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • Ginterová, P., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules. [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]

  • Gerg, T., et al. (1996). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
  • PubChem. (n.d.). (S)-3-amino-5-methylhexan-1-ol. [Link]

  • Wang, Y. M., & Gao, J. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Yao Xue Xue Bao. [Link]

  • Al-Ghanim, A. M., & Suliman, F. E. O. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals. [Link]

Sources

Optimization

Technical Support Center: Metal Catalyst Removal from (S)-3-amino-5-(methylthio)pentan-1-ol

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with transition metal carryover (e.g., Pd, Ru, Rh) dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with transition metal carryover (e.g., Pd, Ru, Rh) during the synthesis of (S)-3-amino-5-(methylthio)pentan-1-ol and its derivatives.

Part 1: Core Troubleshooting & FAQs

Q1: Why do standard silica scavengers or activated carbon fail to reduce Palladium (Pd) or Ruthenium (Ru) levels below 10 ppm in my (S)-3-amino-5-(methylthio)pentan-1-ol batches?

A1: The difficulty arises directly from the structural biology of your product and the Hard-Soft Acid-Base (HSAB) principle . (S)-3-amino-5-(methylthio)pentan-1-ol contains a primary amine (a borderline/hard base) and a methylthio group (a soft base). Transition metals like Pd(II) and Ru(II) are soft acids. Together, the amine and thioether groups of your product act as a highly potent bidentate ligand, forming a thermodynamically stable chelate ring with the metal. Standard scavengers (like unfunctionalized silica or simple amine resins) simply cannot outcompete the strong binding affinity of your product's endogenous bidentate system .

Q2: How can I thermodynamically disrupt the product-metal complex to improve scavenger efficiency?

A2: You must alter the electronic state of the product to weaken its chelating ability. The most effective method is pH adjustment . By lowering the pH to ~3.5–4.0 using an aqueous acid, you selectively protonate the primary amine (converting


 to 

). The protonated amine lacks a free lone pair and can no longer coordinate to the metal, instantly breaking the chelate effect. The metal is now only weakly coordinated by the thioether, allowing a high-affinity, multidentate sulfur-based scavenger to easily strip the metal from the product .

ChelationDisruption A Metal-Product Chelate (Strong N,S-Coordination) B Acidification (pH 3-4) Protonation of -NH2 to -NH3+ A->B Disrupts Chelate C Weakened Complex (S-Coordination Only) B->C Thermodynamic Shift D Add Multidentate Scavenger (e.g., Thiourea / DMT) C->D Scavenger Outcompetes E Metal-Scavenger Complex (Solid Phase -> Filtered) D->E Metal Capture F Purified Product Salt (Aqueous Phase -> Recovered) D->F Product Release

Logical workflow for disrupting endogenous metal chelation via pH adjustment.

Q3: Which solid-supported scavengers are most effective for this specific substrate?

A3: For substrates with strong endogenous sulfur donors, you must utilize scavengers with even stronger, multidentate sulfur functionalities that offer superior binding kinetics .

  • SiliaMetS® DMT (Dimercaptotriazine): Highly effective for Ru and Pd, particularly in biphasic or polar protic conditions.

  • QuadraPure™ TU or SiliaMetS® Thiourea: Excellent for Pd and Rh. The thiourea moiety provides rapid scavenging kinetics.

Quantitative Scavenger Screening Data

Table 1: Comparative Scavenging Efficiency for Pd(II) in (S)-3-amino-5-(methylthio)pentan-1-ol

Scavenger TypeFunctional GroupEq. (w/w%)Solvent SystemTemp (°C)Time (h)Residual Pd (ppm)Product Recovery (%)
None (Control) N/AN/AEtOAc25N/A1,45098
Activated Carbon N/A20%EtOAc501284085
SiliaMetS® Amine Primary Amine5 eqEtOAc50462095
SiliaMetS® Thiol Alkyl Thiol5 eqEtOAc50411596
QuadraPure™ TU Thiourea5 eqEtOAc / H₂O (pH 4)504< 5 94
SiliaMetS® DMT Dimercaptotriazine5 eqEtOAc / H₂O (pH 4)504< 2 92

(Note: The combination of pH adjustment and multidentate sulfur scavengers is strictly required to achieve <10 ppm pharmaceutical specifications).

Part 2: Validated Experimental Methodology

Q4: Can you provide a validated, self-validating protocol for scavenging Pd/Ru from this product?

A4: Yes. The following protocol utilizes a biphasic system combined with in-situ amine protonation and solid-phase scavenging. It is designed as a self-validating system : the pH-driven phase separation cleanly isolates the protonated product (aqueous) from the lipophilic metal-scavenger complex (organic/solid), allowing you to analytically verify the disruption of the chelate before proceeding.

Step-by-Step Biphasic Metal Scavenging Protocol
  • Biphasic Dissolution: Dissolve the crude (S)-3-amino-5-(methylthio)pentan-1-ol (containing metal impurities) in a 1:1 mixture of Ethyl Acetate (EtOAc) and deionized water.

  • pH Adjustment (Chelate Disruption): Slowly add 1M HCl to the vigorously stirring biphasic mixture until the aqueous layer reaches pH 3.5 – 4.0.

    • Self-Validation Check: Spot the organic layer on a TLC plate. It should be completely devoid of your product, confirming that the amine is fully protonated, the metal-API chelate is broken, and the API has partitioned entirely into the aqueous layer.

  • Scavenger Addition: Add 5 equivalents (relative to the theoretical residual metal content) of SiliaMetS® DMT or QuadraPure™ TU directly to the biphasic mixture.

  • Thermodynamic Incubation: Heat the mixture to 50°C and stir vigorously for 4 to 6 hours.

    • Causality: Elevated temperature increases the kinetic off-rate of the metal from the product's thioether group, accelerating its irreversible capture by the solid scavenger.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the metal-loaded solid scavenger. Wash the filter cake with a small volume of deionized water.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Discard the organic (EtOAc) layer, which now contains lipophilic organic impurities and any residual un-scavenged lipophilic metal ligands.

  • Neutralization & Extraction: Adjust the pH of the retained aqueous layer to pH 10 using 2M NaOH to deprotonate the amine. Extract the free-base product with Dichloromethane (DCM) or fresh EtOAc (3 × volumes).

  • Isolation: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under vacuum to yield the purified, metal-free product.

ExperimentalWorkflow Step1 1. Biphasic Dissolution (Crude in EtOAc / H2O) Step2 2. Acidification (1M HCl to pH 4) Step1->Step2 Step3 3. Scavenger Addition (5 eq DMT/TU, 50°C, 4h) Step2->Step3 Step4 4. Filtration (Remove Solid Scavenger) Step3->Step4 Step5 5. Phase Separation (Retain Aqueous Layer) Step4->Step5 Step6 6. Basification & Extraction (NaOH to pH 10, Extract) Step5->Step6

Step-by-step biphasic metal scavenging workflow for amino-thioether products.

References

  • Title: Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger Source: Organic Process Research & Development URL: [Link]

  • Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source: Organic Process Research & Development URL: [Link]

  • Title: Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification Source: Organic Process Research & Development URL: [Link]

Troubleshooting

Technical Support Center: Minimizing Side Reactions of the Methylthio Group

Welcome to the Technical Support Center for managing the complexities of the methylthio group in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing the complexities of the methylthio group in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this functional group. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind common side reactions and offer robust, self-validating strategies to ensure the integrity of your synthesis.

The methylthio group (–SCH₃), particularly in the context of the amino acid methionine, presents a unique set of challenges due to the sulfur atom's susceptibility to oxidation and alkylation.[1][2] This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and supported by authoritative references.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the methylthio group?

A1: The two predominant side reactions are oxidation and S-alkylation .[3]

  • Oxidation: The thioether of the methylthio group is easily oxidized to a sulfoxide (a +16 Da mass increase) and further to a sulfone (a +32 Da mass increase).[4][5] This is a significant issue, especially during acidic conditions like cleavage from a solid-phase support in peptide synthesis.[1]

  • S-Alkylation: The sulfur atom can act as a nucleophile and become alkylated, forming a sulfonium salt.[3] This is particularly problematic in the presence of carbocations, which are often generated during the deprotection of other functional groups.[6]

Q2: Why is the methylthio group in methionine often left unprotected in peptide synthesis?

A2: The thioether in methionine is generally considered non-reactive under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions.[1] However, it is sensitive to the acidic environment of the final cleavage and deprotection step.[1][2] The decision to leave it unprotected is a balance between minimizing synthetic steps and managing potential side reactions during cleavage.

Q3: Can oxidized methionine be reversed?

A3: Yes, methionine sulfoxide can be reduced back to methionine.[7] This can be achieved through chemical reduction or enzymatic methods.[1][7][8] However, the reduction of methionine sulfone is significantly more difficult.

Troubleshooting Guides

Issue 1: Oxidation of the Methylthio Group to Sulfoxide/Sulfone

Oxidation is arguably the most frequent and troublesome side reaction. It can occur during synthesis, cleavage, purification, and even storage.[7][9]

Causality and Mechanism

The sulfur atom in the methylthio group possesses a lone pair of electrons, making it susceptible to attack by various oxidizing agents, including atmospheric oxygen, peroxides, and reactive oxygen species generated during chemical reactions.[4][10] During acidic cleavage in peptide synthesis, carbocations can promote oxidation.

Oxidation Thioether R-S-CH₃ (Thioether) Sulfoxide R-S(=O)-CH₃ (Sulfoxide) Thioether->Sulfoxide [O] Sulfone R-S(=O)₂-CH₃ (Sulfone) Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of a methylthio group.

Prevention and Mitigation Strategies
StrategyRationaleKey Reagents/Conditions
Inert Atmosphere Minimizes exposure to atmospheric oxygen.[11]Conduct reactions and cleavage under an argon or nitrogen atmosphere.
Scavengers in Cleavage Cocktails Scavengers quench reactive species that promote oxidation.[3]Trifluoroacetic acid (TFA) combined with scavengers like triisopropylsilane (TIS), water, and dimethyl sulfide (DMS).[1][3]
Optimized Cleavage Conditions Reducing cleavage time and temperature can minimize oxidation.[3][12]Perform cleavage at room temperature for a shorter duration (e.g., 1-2 hours).
Addition of Reducing Agents Directly reduce any sulfoxide that forms during the process.Ammonium iodide (NH₄I) in the cleavage cocktail can reduce methionine sulfoxide.[3]
Protocol: Optimized Cleavage Cocktail to Minimize Methionine Oxidation

This protocol is designed for the cleavage of a peptide containing methionine from a solid support using an Fmoc/tBu strategy.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dimethyl sulfide (DMS)

  • Ammonium iodide (NH₄I)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin thoroughly with DCM and dry under a stream of nitrogen.

  • Prepare the cleavage cocktail: Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/Me₂S/NH₄I at a ratio of 81:5:5:2.5:3:2:1.5) is specifically designed to prevent Met oxidation.[3] A simpler and effective alternative is TFA/TIS/DMS/NH₄I.

  • Add the cleavage cocktail to the peptide-resin in a well-ventilated fume hood.

  • Gently agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Issue 2: S-Alkylation of the Methylthio Group

S-alkylation results in the formation of a sulfonium salt, which can be a significant side product, especially when using protecting groups that generate stable carbocations upon cleavage (e.g., Boc, Trt).[3][6]

Causality and Mechanism

The sulfur atom of the methylthio group can act as a nucleophile and attack carbocations present in the reaction mixture.[13][14] These carbocations are typically generated during the acid-catalyzed removal of protecting groups.

S_Alkylation Thioether R-S-CH₃ Sulfonium R-S⁺(CH₃)-R' Thioether->Sulfonium + R'⁺ Carbocation R'⁺

Caption: S-alkylation of a methylthio group by a carbocation.

Prevention and Mitigation Strategies
StrategyRationaleKey Reagents/Conditions
Effective Scavenging Scavengers trap carbocations before they can react with the methylthio group.[6]Triisopropylsilane (TIS) is a highly effective carbocation scavenger.
Choice of Protecting Groups Select protecting groups that are less prone to generating stable carbocations under the deprotection conditions.Consider using protecting groups that are removed under orthogonal conditions.[15][16]
Use of "Softer" Nucleophiles as Scavengers Thiol-based scavengers can effectively compete with the methylthio group for carbocations.1,2-Ethanedithiol (EDT) is a common and effective scavenger.[6]
Protocol: Cleavage with Enhanced Scavenging to Prevent S-Alkylation

This protocol is suitable for peptides containing amino acids with bulky, acid-labile protecting groups (e.g., Trp(Boc), Cys(Trt)) in addition to methionine.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash and dry the peptide-resin as previously described.

  • Prepare the cleavage cocktail: A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. For peptides with Trp or Cys, the addition of 2.5% EDT is recommended.[6]

  • Perform the cleavage, precipitation, and drying steps as outlined in the previous protocol.

Issue 3: Reversible Methionine Oxidation as a Protective Strategy

In some cases, intentionally oxidizing methionine to its sulfoxide can be a useful strategy to improve the solubility and handling of hydrophobic or aggregation-prone peptides.[17] The sulfoxide can then be reduced back to methionine after purification.

Workflow

Reversible_Oxidation Peptide_Met Peptide(Met) Peptide_MetO Peptide(MetO) Peptide_Met->Peptide_MetO Oxidation Purified_Peptide_MetO Purified Peptide(MetO) Peptide_MetO->Purified_Peptide_MetO Purification Final_Peptide_Met Final Peptide(Met) Purified_Peptide_MetO->Final_Peptide_Met Reduction

Caption: Workflow for using reversible methionine oxidation.

Protocol: Reduction of Methionine Sulfoxide in a Purified Peptide

Materials:

  • Purified peptide containing methionine sulfoxide

  • Ammonium iodide (NH₄I)

  • Dimethyl sulfide (DMS)

  • Trifluoroacetic acid (TFA)

  • Water

  • HPLC system for monitoring the reaction

Procedure:

  • Dissolve the purified peptide in a suitable solvent system, such as a mixture of water and acetonitrile.

  • Add a solution of ammonium iodide and dimethyl sulfide in TFA/water. A study by Nicolas et al. proposed the use of TFA-NH₄I-Me₂S for this purpose.[3]

  • Stir the reaction at room temperature and monitor its progress by HPLC. The reduced peptide will have a longer retention time than the sulfoxide.

  • Once the reduction is complete, purify the peptide using preparative HPLC to remove the reagents.

References

  • How to handle peptides that contain methionine - Biotage. (2023, February 7). Biotage. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega. (2023, April 20). ACS Publications. [Link]

  • (PDF) SULFOXIDES AND SULFONES: REVIEW - ResearchGate. (2024, February 21). ResearchGate. [Link]

  • Protecting group - chemeurope.com. (n.d.). Chemeurope.com. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.). ResearchGate. [Link]

  • Reduction of Protein Bound Methionine Sulfoxide by a Periplasmic Dimethyl Sulfoxide Reductase - PMC. (2020, July 14). National Center for Biotechnology Information. [Link]

  • Dimethylboron bromide--interconversion of protecting groups: preparation of MTM [(methylthio)methyl] ethers, O,S-acetals, and cyanomethyl ethers | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Synthesis of Sulfides - Issuu. (n.d.). Issuu. [Link]

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation and handling of peptides containing methionine and cysteine. (n.d.). SpringerLink. [Link]

  • What do you do when your peptide synthesis fails? - Biotage. (2023, February 7). Biotage. [Link]

  • Sulfoxide synthesis by oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). AAPPTEC. [Link]

  • Protecting group - Wikipedia. (n.d.). Wikipedia. [Link]

  • Protecting Groups - Organic Synthesis. (n.d.). Organic-synthesis.com. [Link]

  • Side reactions in peptide synthesis - Abertay University. (n.d.). Abertay University. [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2). Bibliomed. [Link]

  • US2870163A - Conversion of organic sulfides to sulfones - Google Patents. (n.d.).
  • Efficient Alpha-(Alkylthio)alkyl-Type Radical Formation in (*)OH-induced Oxidation of Alpha-(Methylthio)acetamide - PubMed. (2010, January 14). National Center for Biotechnology Information. [Link]

  • K. Ditrich Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis. From an. (n.d.). Thieme Connect. [Link]

  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Side reactions in peptide synthesis: An overview - ResearchGate. (2018, August 12). ResearchGate. [Link]

  • Mastering the Chemistry of Methylthio Compounds: A Guide for Global Chemical Buyers. (2024, September 2). LinkedIn. [Link]

  • (A) Functional compounds containing methylthio groups and related... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Methyl Esters - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • 18.7: Thiols and Sulfides - Chemistry LibreTexts. (2024, September 30). Chemistry LibreTexts. [Link]

  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (2022, May 16). MDPI. [Link]

  • 3-Methyl-2-((methylthio)methyl)but-2-enal - MDPI. (2025, July 16). MDPI. [Link]

  • Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene - PMC. (2020, October 21). National Center for Biotechnology Information. [Link]

  • Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed. (n.d.). National Center for Biotechnology Information. [Link]

  • The methylthiolation reaction mediated by the Radical-SAM enzymes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Alkylation Reactions | Development, Technology - Mettler Toledo. (n.d.). Mettler-Toledo International Inc. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Neliti. [Link]

Sources

Reference Data & Comparative Studies

Validation

Determining Enantiomeric Excess of (S)-3-Amino-5-(methylthio)pentan-1-ol: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter chiral building blocks that defy standard analytical workflows. One such molecule is (S)-3-amino-5-(methylthio)pentan-1-ol , commonly known as L-methioninol.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chiral building blocks that defy standard analytical workflows. One such molecule is (S)-3-amino-5-(methylthio)pentan-1-ol , commonly known as L-methioninol. Widely utilized as a chiral auxiliary and a precursor in the synthesis of peptidomimetics and metabolic disorder therapeutics [1], determining its enantiomeric excess (ee) presents a unique set of chromatographic and spectroscopic challenges.

Because L-methioninol is a highly polar, sulfur-containing primary amino alcohol lacking a conjugated


-system, it exhibits exceptionally low ultraviolet (UV) absorbance. Consequently, standard UV-based high-performance liquid chromatography (HPLC) is effectively "blind" to it unless monitored at low wavelengths (<210 nm), where solvent interference and baseline noise severely compromise data integrity.

To ensure scientific rigor and regulatory compliance in drug development, we must select the right analytical strategy. This guide objectively compares three field-proven methodologies for determining the ee of L-methioninol: Direct Chiral HPLC , Pre-Column Derivatization RP-HPLC , and NMR Spectroscopy via Mosher’s Acid .

Methodological Comparison & Causality

A. Direct Chiral HPLC (Crown Ether Stationary Phases)

Direct separation avoids the sample preparation overhead of derivatization. For primary amino alcohols like methioninol, chiral crown ether columns (e.g., Daicel Crownpak CR-I(+)) are the gold standard.

  • The Causality: The chiral recognition mechanism relies on the formation of a host-guest inclusion complex. In an acidic mobile phase (pH ~2.0), the primary amine of methioninol becomes protonated (

    
    ) and nests within the crown ether cavity via hydrogen bonding. Stereoseparation is driven by the steric hindrance between the chiral barriers of the crown ether and the thioether side chain of the analyte.
    
  • The Catch: Because of the lack of a chromophore, you must pair this column with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) to achieve reliable quantification.

B. Pre-Column Derivatization + Reverse-Phase HPLC

When trace enantiomer detection (picomole level) is required, derivatization is mandatory. Reacting the primary amine with a chiral derivatizing agent (CDA) such as Marfey’s Reagent (FDAA) or a naproxen-based amide converts the enantiomers into diastereomers.

  • The Causality: Derivatization serves a dual purpose. First, it attaches a highly conjugated chromophore to the molecule, shifting the detection wavelength to the visible or near-UV range (e.g., 340 nm). This eliminates solvent background noise, enabling ultra-sensitive detection as demonstrated by [2]. Second, because diastereomers have different physical properties, they can be separated on standard, inexpensive achiral C18 columns, bypassing the need for costly chiral stationary phases.

C. NMR Spectroscopy (Mosher’s Acid Derivatization)

When absolute configuration must be proven alongside ee, Nuclear Magnetic Resonance (NMR) is unparalleled. The sample is reacted with (R)-(-)-


-methoxy-

-trifluoromethylphenylacetyl chloride (MTPA-Cl) to form a Mosher's amide [3].
  • The Causality: The bulky trifluoromethyl (

    
    ) and phenyl groups of the Mosher's moiety create a highly anisotropic magnetic environment. Depending on the stereochemistry of the methioninol enantiomer, the 
    
    
    
    group will be shielded or deshielded differently.
    
    
    NMR is specifically utilized here because the sample matrix contains no background fluorine, providing a perfectly flat baseline for the precise integration of the diastereomeric peaks.

Quantitative Performance Comparison

To facilitate method selection, the quantitative and operational metrics of the three approaches are summarized below.

Analytical ParameterDirect Chiral HPLC (Crown Ether)Pre-Column Derivatization (Marfey's)

NMR (Mosher's Amide)
Sensitivity (LOD) Moderate (~1-5 µg)Ultra-High (Picomole range)Low (>1 mg required)
Detector / Equipment CAD, ELSD, or low-UV (210 nm)Standard UV-Vis (340 nm)High-field NMR (400+ MHz)
Sample Prep Time < 5 minutes (Dilute & Shoot)60 - 90 minutes2 - 4 hours
Column Requirement Expensive Chiral CSPStandard Achiral C18None (NMR Tube)
Primary Use Case Rapid bulk screening & IPCsTrace impurity profilingAbsolute structural proof

Decision Workflow

Workflow A L-Methioninol Sample (Highly Polar, Low UV Absorbance) B Direct Chiral HPLC (Crown Ether CSP) A->B  Direct Analysis C Pre-Column Derivatization (e.g., Marfey's Reagent) A->C  Trace Impurity Detection D NMR Spectroscopy (Mosher's Acid MTPA-Cl) A->D  Structural Validation E Requires CAD/ELSD Rapid Bulk Screening B->E F High Sensitivity (pmol) Standard RP-HPLC C->F G Absolute Configuration Requires >1mg Sample D->G

Caption: Workflow for selecting the optimal enantiomeric excess determination method.

Step-by-Step Validated Protocols

To ensure reproducibility, every protocol must operate as a self-validating system. Below are the optimized methodologies for the two most robust techniques.

Protocol 1: Trace ee Analysis via Marfey’s Reagent (Indirect RP-HPLC)

Objective: Convert enantiomers to UV-active diastereomers for trace ee quantification.

  • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA (Marfey's Reagent) in LC-MS grade acetone.

  • Sample Dissolution: Dissolve 1.0 mg of L-methioninol in 100 µL of ultra-pure water.

  • Basification (Critical Step): Add 20 µL of 1 M

    
    .
    
    • Causality: The primary amine must be fully deprotonated to act as a potent nucleophile for the subsequent

      
       reaction with the fluorobenzene ring of FDAA.
      
  • Derivatization: Add 100 µL of the FDAA solution. Incubate the mixture at 40°C for exactly 1 hour.

    • Self-Validation: Mild heating accelerates the reaction to ensure 100% conversion. Incomplete reactions can lead to kinetic resolution, which will artificially skew the final ee calculation. Always verify complete disappearance of the starting material via a quick LC-MS scan during method development.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl.

    • Causality: Neutralizing the pH stabilizes the newly formed diastereomers for reverse-phase chromatography.

  • Analysis: Dilute the sample 1:10 with mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) and inject onto a standard C18 column. Monitor the absorbance at 340 nm.

Protocol 2: Absolute Configuration & ee via Mosher’s Amide ( NMR)

Objective: Determine absolute configuration and ee via diastereomeric chemical shifts.

  • Preparation: Dry 2.0 mg of L-methioninol thoroughly under high vacuum.

    • Causality: Even trace amounts of moisture will rapidly hydrolyze the highly reactive MTPA-Cl reagent into Mosher's acid, ruining the acylation assay.

  • Solvation: Dissolve the dried sample in 0.5 mL of anhydrous

    
     in a flame-dried vial.
    
  • Catalysis: Add 10 µL of anhydrous pyridine or triethylamine.

    • Causality: The base acts as an acid scavenger for the HCl byproduct and catalyzes the nucleophilic acyl substitution.

  • Acylation: Add 3 molar equivalents of (R)-(-)-MTPA-Cl. Stir at room temperature for 2 hours.

  • Validation (Self-Validating Step): Always run a parallel derivatization using a racemic methioninol standard. This proves that both diastereomers form at equal rates without kinetic resolution bias, and provides the exact

    
     chemical shifts for both the (S,R) and (S,S) amides.
    
  • Acquisition: Transfer the mixture to an NMR tube and acquire the

    
     NMR spectrum. Calculate the ee by integrating the distinct 
    
    
    
    peaks corresponding to the major and minor diastereomers.

References

  • Dubey, R., & Bhushan, R. (2015). A Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. Journal of Chromatographic Science, 53(8), 1366–1372. URL: [Link]

  • Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., Choi, N., Parsons, J. G., Griffiths, P. G., James, I. W., Bray, A. M., White, J. M., & Boyce, R. S. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405–426. URL: [Link]

Sources

Comparative

A Comparative Guide to Chiral HPLC Method Development for 3-amino-5-(methylthio)pentan-1-ol

This guide provides a comprehensive, technically grounded strategy for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 3-amino-5-(methylthio)pentan-1-ol....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically grounded strategy for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 3-amino-5-(methylthio)pentan-1-ol. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, their accurate separation and quantification are critical in drug development.[1][2] This document moves beyond a simple protocol, offering insights into the rationale behind experimental choices to empower researchers in their method development journey.

Analyte Characterization: The Foundation of Method Development

Before commencing any experimental work, a thorough understanding of the analyte's physicochemical properties is paramount. 3-amino-5-(methylthio)pentan-1-ol is a chiral amino alcohol.

  • Structure and Key Functional Groups: It possesses a primary amine (-NH2), a primary alcohol (-OH), and a thioether (-S-CH3) group.

  • Predicted Properties:

    • Polarity: The presence of the amine and alcohol groups makes it a polar molecule. A predicted LogP value of 0.4492 confirms its hydrophilic nature.[3]

    • Basicity: The primary amine group (pKa ~9-10) will be protonated at acidic to neutral pH, making it suitable for analysis on specific types of chiral stationary phases (CSPs) and necessitating careful mobile phase pH control.

    • UV Absorbance: The molecule lacks a significant chromophore, meaning UV detection will be challenging. Alternative detection methods such as Mass Spectrometry (MS), Charged Aerosol Detection (CAD), or Refractive Index (RI) detection should be considered. Derivatization with a UV-active agent is also a viable, though more complex, strategy.[4]

Given the detection challenge and the increasing need for sensitive and selective bioassays in drug development, coupling the chiral separation to a mass spectrometer (LC-MS) is the recommended approach.[5][6][7] This requires the use of MS-compatible mobile phases, which typically precludes non-volatile buffers like phosphates.[5]

The Strategic Core: Comparing Chiral Stationary Phases (CSPs)

The success of a chiral separation hinges on the selection of the appropriate CSP.[8][9] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes of differing stability, leading to different retention times.[10] Polysaccharide-based CSPs are the most widely used and versatile, making them the logical starting point for screening.[1][10]

A systematic screening of a diverse set of columns is more effective than relying on experience alone.[11] A primary screening kit should include columns with both amylose and cellulose backbones, and both coated and immobilized selectors.[8]

Table 1: Recommended Primary CSP Screening Suite

Column NamePolysaccharide BaseSelectorTypeRationale for Inclusion
CHIRALPAK® IA / IB / IC Amylose / CelluloseTris-(3,5-dimethylphenylcarbamate) etc.ImmobilizedBroad enantioselectivity and high solvent compatibility, allowing for a wider range of mobile phases, including those not usable with coated phases.[8]
CHIRALCEL® OD / OJ Cellulose / CelluloseTris-(3,5-dimethylphenylcarbamate) / Tris-(4-methylbenzoate)CoatedHistorically proven to resolve a high percentage of racemic compounds; they represent a different selectivity space compared to immobilized phases.[8][12]
Astec® CHIROBIOTIC® V/T Macrocyclic GlycopeptideVancomycin / TeicoplaninBondedParticularly effective for polar and basic compounds like amino alcohols. They operate well in reversed-phase and polar ionic modes, making them highly MS-friendly.[6][11]
  • Why Polysaccharides First? These CSPs form "chiral pockets" or grooves where analytes interact via hydrogen bonding, π-π interactions, and steric hindrance.[8][10] The presence of -OH and -NH2 groups in 3-amino-5-(methylthio)pentan-1-ol makes it an excellent candidate for these interaction types.

  • Immobilized vs. Coated: Immobilized phases are covalently bonded to the silica support, making them robust and compatible with a wider range of solvents.[10] This is a significant advantage when exploring different chromatographic modes. Coated phases, while extremely useful, have limitations on the solvents that can be used.

  • The Macrocyclic Glycopeptide Alternative: These CSPs offer a different mechanism based on inclusion complexation and ionic interactions, which can be highly effective for basic analytes. Their compatibility with MS-friendly mobile phases is a major advantage.[13]

Mobile Phase Strategy: A Comparative Approach

The mobile phase composition dramatically influences retention, selectivity, and peak shape.[1] For 3-amino-5-(methylthio)pentan-1-ol, a screening approach across different chromatographic modes is recommended.

Normal Phase (NP) Mode

  • Composition: Typically hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).

  • Rationale: Often provides the highest selectivity for polysaccharide CSPs. The mechanism relies on hydrogen bonding between the analyte and the CSP.

  • Challenge for MS: Standard NP mobile phases are incompatible with ESI-MS due to poor ionization and safety concerns.[5] While APCI can be used, ESI is generally preferred for polar molecules.

Reversed-Phase (RP) Mode

  • Composition: Water/acetonitrile or water/methanol, often with additives.

  • Rationale: Essential for LC-MS compatibility.[5] Several polysaccharide and all macrocyclic glycopeptide columns are designed to work in this mode (e.g., CHIRALCEL® OD-R, CHIRALPAK® IA).

  • Considerations: Selectivity in RP can be lower than in NP for some compounds. Method development often involves optimizing the organic modifier and additives.

Polar Organic (PO) Mode

  • Composition: Acetonitrile or methanol, often with additives.

  • Rationale: A good compromise that often provides different selectivity than NP or RP modes and is highly compatible with MS.

  • Application: Particularly useful with modern immobilized polysaccharide columns.

The Critical Role of Additives For a basic analyte like 3-amino-5-(methylthio)pentan-1-ol, additives are not optional; they are essential for achieving good peak shape and reproducible retention.

  • Basic Additives (e.g., Diethylamine - DEA, Isopropylamine - IPA): In NP and PO modes, a small amount (0.1-0.2%) of a basic additive is crucial. It acts as a competing base, masking acidic silanol sites on the silica surface that can cause peak tailing and irreversible adsorption of the amine.[14][15]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid - FA): In RP mode, an acidic additive (0.1%) ensures the analyte is consistently protonated, leading to sharper peaks and more stable retention.[4][5] The concentration of the additive can significantly impact selectivity, and in some cases, even invert the enantiomer elution order.[1]

Caution: Additives can have strong memory effects, where they remain adsorbed to the stationary phase and influence separations long after they have been removed from the mobile phase.[16][17] It is critical to dedicate columns to specific additive types or employ rigorous washing procedures.[16]

A Systematic Workflow for Method Development

A structured, multi-stage approach minimizes wasted effort and ensures the development of a robust, optimized method.

Chiral_Method_Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Analyte Characterization (Polarity, pKa, UV) CSP_Screen CSP Screening (3-4 diverse columns, e.g., IA, OD, CHIROBIOTIC V) Start->CSP_Screen MP_Screen Mobile Phase Screening (NP, PO, RP modes) + Standard Additives CSP_Screen->MP_Screen Test each column Select_Best Select Best Condition (Rs > 1.5) MP_Screen->Select_Best Optimize_Mod Optimize Modifier % (Adjust k') Select_Best->Optimize_Mod Optimize_Add Optimize Additive (Improve Peak Shape/Rs) Optimize_Mod->Optimize_Add Optimize_Temp Optimize Temperature (Improve Rs, Efficiency) Optimize_Add->Optimize_Temp Validate Method Validation (Linearity, Accuracy, Precision, Robustness) Optimize_Temp->Validate Finish Final Method Validate->Finish

Caption: A logical workflow for chiral HPLC method development.

Detailed Experimental Protocols

Protocol 1: Primary Screening (LC-MS Compatible)

  • Column Set: CHIRALPAK IA, CHIRALCEL OD-RH, Astec CHIROBIOTIC V (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A (Polar Organic): Acetonitrile/Methanol (90:10) + 0.1% Isopropylamine.

  • Mobile Phase B (Reversed-Phase): Acetonitrile/Water (70:30) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: MS (Scan mode, monitoring m/z for [M+H]+).

  • Procedure: Equilibrate each column with the mobile phase for at least 30 column volumes. Inject the racemic standard and evaluate chromatograms for any signs of separation.

Data Interpretation and Comparison

The goal of the screening is to identify the most promising CSP/mobile phase combination. The key parameters to evaluate are resolution (Rs), selectivity (α), and retention factor (k').

Table 2: Illustrative Screening Data

ColumnMobile PhaseAdditivek'1k'2Selectivity (α)Resolution (Rs)Notes
CHIRALPAK IAPO0.1% IPA2.12.51.191.8 Good separation, reasonable retention. Promising.
CHIRALPAK IARP0.1% FA4.54.51.000.0No separation.
CHIRALCEL OD-RHPO0.1% IPA3.84.11.080.9Partial separation, higher retention.
CHIRALCEL OD-RHRP0.1% FA6.26.91.111.4 Near baseline, could be optimized.
CHIROBIOTIC VRP0.1% FA1.51.71.131.2Fast elution, partial separation.

This is hypothetical data for illustrative purposes.

Based on this illustrative data, the CHIRALPAK IA in Polar Organic mode provides the best initial separation. The CHIRALCEL OD-RH in Reversed-Phase mode is a viable second option for further optimization.

Protocol 2: Method Optimization (Example based on CHIRALPAK IA in PO Mode)

  • Optimize Modifier: Starting with Acetonitrile/Methanol (90:10), vary the methanol content from 5% to 20%. Rationale: This will primarily affect the retention time (k'). Reducing the stronger eluting solvent (methanol) will increase retention and may improve resolution.

  • Optimize Additive: Test different basic additives (e.g., DEA, TEA) and vary the concentration from 0.05% to 0.2%. Rationale: The type and concentration of the additive can fine-tune the interactions with the CSP and residual silanols, impacting both peak shape and selectivity.[1][14]

  • Optimize Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Rationale: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often increase selectivity and resolution, but at the cost of higher backpressure and longer run times.[1]

Conclusion and Recommendations

Developing a chiral HPLC method for a novel compound like 3-amino-5-(methylthio)pentan-1-ol requires a systematic and logical approach. Due to the analyte's lack of a UV chromophore and its polar, basic nature, an LC-MS compatible method is highly recommended.

The most effective strategy begins with screening a diverse set of modern, immobilized polysaccharide-based CSPs alongside a macrocyclic glycopeptide column. A comparison of polar organic and reversed-phase mobile phases containing appropriate acidic or basic additives will identify the most promising conditions. Subsequent optimization of the mobile phase composition and temperature can then be used to achieve the target resolution (Rs ≥ 1.5) and analysis time. This structured workflow, grounded in the principles of chromatographic selectivity, provides the most efficient path to a robust and reliable method suitable for the demanding requirements of pharmaceutical analysis.

References

  • Daicel Chiral Technologies. (2021, March 14). Choosing the Right Chiral Column for Your Application. [Link]

  • Taylor & Francis Online. (2007, February 6). DEVELOPMENT OF REVERSED-PHASE CHIRAL HPLC METHODS USING MASS SPECTROMETRY COMPATIBLE MOBILE PHASES. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • National Center for Biotechnology Information. (2025, February 15). On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine. [Link]

  • National Institute of Standards and Technology. (2003, March 5). Additive Concentration Effects on Enantioselective Separations in Supercritical Fluid Chromatography. [Link]

  • ScienceDirect. (2002, February 1). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. [Link]

  • MZ-Analysentechnik. Chiral FAQs. [Link]

  • Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • Daicel Chiral Technologies. Wide Range of Chiral Column Selections. [Link]

  • Chromatography Today. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. [Link]

  • National Center for Biotechnology Information. (2005, June 5). Chiral liquid chromatography-tandem mass spectrometric methods for stereoisomeric pharmaceutical determinations. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • Wikipedia. Chiral column chromatography. [Link]

Sources

Validation

Mass spectrometry analysis of (S)-3-amino-5-(methylthio)pentan-1-ol fragmentation

High-Resolution Mass Spectrometry of (S)-3-amino-5-(methylthio)pentan-1-ol: A Comparative Guide to Orbitrap HCD vs. Q-TOF CID Platforms For researchers and drug development professionals, the structural elucidation of ch...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry of (S)-3-amino-5-(methylthio)pentan-1-ol: A Comparative Guide to Orbitrap HCD vs. Q-TOF CID Platforms

For researchers and drug development professionals, the structural elucidation of chiral amino alcohol-thioether derivatives is a critical analytical hurdle. Compounds like (S)-3-amino-5-(methylthio)pentan-1-ol (Exact Mass: 149.0874 Da; [M+H]⁺: 150.0953 Da) possess a unique combination of functional groups—a primary alcohol, a primary amine, and a terminal thioether. This specific triad triggers complex, competing fragmentation pathways during tandem mass spectrometry (MS/MS).

This guide objectively compares the performance of two premier High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap (using HCD) and Quadrupole Time-of-Flight (Q-TOF, using CID) —for the characterization of this molecule. By detailing the causality behind experimental choices, we provide a self-validating framework for robust analytical workflows.

Mechanistic Causality: Defining the Fragmentation Pathways

Before comparing instrument platforms, one must understand the intrinsic gas-phase chemistry of (S)-3-amino-5-(methylthio)pentan-1-ol. Under positive Electrospray Ionization (ESI+), protonation occurs predominantly at the highly basic primary amine at the C3 position. The subsequent fragmentation is governed by three competing mechanisms:

  • 
    -Cleavage (Amine-Directed):  The amino group possesses a powerful fragmentation-directing ability. Cleavage of the C-C bonds adjacent to the nitrogen atom (C2-C3 or C3-C4) leads to the formation of highly stable, resonance-stabilized iminium ions[1]. For this molecule, 
    
    
    
    -cleavage yields diagnostic low-mass fragments, such as m/z 74.
  • Dehydration (Alcohol-Directed): The primary alcohol at C1 facilitates the neutral loss of water (-18.01 Da), a ubiquitous fragmentation pathway for aliphatic alcohols[2].

  • Thioether Cleavage: Thioether bonds are highly labile under collisional fragmentation. The molecule readily undergoes a neutral loss of methanethiol (CH₃SH, -48.00 Da) or a methylthio radical, driven by the energetic stability of the resulting alkene intermediate.

G Precursor (S)-3-amino-5-(methylthio)pentan-1-ol [M+H]+ m/z 150.0953 Amine Primary Amine (C3) Protonation Site Precursor->Amine Alcohol Primary Alcohol (C1) Precursor->Alcohol Thioether Methylthio Ether (C5) Precursor->Thioether AlphaCleavage Alpha-Cleavage Iminium Ion (m/z 74) Amine->AlphaCleavage WaterLoss Neutral Loss -H2O (-18.01 Da) Alcohol->WaterLoss ThioLoss Thioether Cleavage -CH3SH (-48.00 Da) Thioether->ThioLoss

Caption: Fragmentation logic of (S)-3-amino-5-(methylthio)pentan-1-ol functional groups.

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

When analyzing small molecules with low m/z diagnostic fragments, the choice of mass analyzer and fragmentation technique dictates data quality. We compare a Thermo Q Exactive (Orbitrap) utilizing Higher-energy Collisional Dissociation (HCD) against an Agilent 6540 (Q-TOF) utilizing Collision-Induced Dissociation (CID).

The Causality of Collision Energy & Trapping

HCD is a beam-type collisional dissociation method. Unlike traditional 3D ion trap CID, which suffers from a "one-third rule" low-mass cut-off, HCD efficiently captures the entire low-mass region[3]. This is vital for detecting the m/z 74 iminium ion of our target compound. While Q-TOF CID also lacks a low-mass cut-off and provides excellent isotopic fidelity[4], Orbitrap HCD delivers superior ultra-high resolution (up to 140,000 or 280,000 FWHM) at these low masses, allowing for the unambiguous differentiation of isobaric interferences[5].

Interestingly, to achieve identical MS/MS spectral matching, Orbitrap HCD generally requires a slightly lower Collision Energy (CE) setting (by a few eV) compared to Q-TOF CID, as the Orbitrap generates "hotter" ions during the transfer process[6].

Quantitative Performance Summary
Performance MetricThermo Q Exactive (Orbitrap HCD)Agilent 6540 (Q-TOF CID)Analytical Impact for Target Compound
Max Resolution (at m/z 200) 140,000 (up to 280,000 on Plus)~40,000Orbitrap easily resolves the exact mass of the -CH₃SH neutral loss from background noise[5].
Mass Accuracy < 1 ppm (with internal lock mass)1 - 2 ppmBoth platforms confidently assign the [M+H]⁺ formula (C₆H₁₆NOS⁺).
Low-Mass Sensitivity Exceptional (Beam-type HCD)HighBoth capture the m/z 74 ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

-cleavage product, but Orbitrap yields higher signal-to-noise[3].
Acquisition Speed 12 - 20 HzUp to 50 HzQ-TOF is superior for ultra-fast UHPLC peaks (< 2 seconds wide).
Optimal Collision Energy NCE 25, 35, 45CE 15, 30, 45 eVOrbitrap requires slightly lower applied energy for equivalent fragmentation[6].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. By monitoring specific, mathematically linked neutral losses, the researcher can confirm both instrument calibration and molecular identity simultaneously.

Step 1: Sample Preparation
  • Weigh 1.0 mg of (S)-3-amino-5-(methylthio)pentan-1-ol standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a 1 µg/mL working solution using 0.1% Formic Acid in 95:5 Water:Acetonitrile .

    • Causality: Formic acid ensures complete protonation of the primary amine, maximizing ESI+ ionization efficiency and stabilizing the precursor ion for MS1 detection.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B to 40% B over 3 minutes.

    • Causality: The highly polar nature of the amino alcohol requires a low starting organic percentage to ensure adequate retention before elution.

Step 3: MS/MS Acquisition Parameters

For Orbitrap (Q Exactive):

  • Scan Mode: Full MS / dd-MS² (Data-dependent MS2).

  • Resolution: 70,000 for MS1; 17,500 for MS2.

  • Stepped NCE: 20, 30, 40. (Stepped energy ensures both the fragile thioether bond and the robust carbon backbone are fragmented in a single composite spectrum).

For Q-TOF (Agilent 6540):

  • Scan Mode: Auto MS/MS.

  • Acquisition Rate: 5 spectra/sec (MS1), 10 spectra/sec (MS2).

  • Collision Energy: Fixed at 25 eV.

Step 4: Data Interpretation & Self-Validation

A successful run is validated if the MS2 spectrum contains the following mathematically linked triad:

  • Precursor: m/z 150.0953

  • Validation Ion 1 (Thioether loss): m/z 102.0919 (Precursor - 48.0034 Da)

  • Validation Ion 2 (Water loss): m/z 132.0847 (Precursor - 18.0106 Da)

Workflow Prep Sample Prep 0.1% FA to ensure Amine Protonation LC UHPLC Separation C18 Column (2-40% B) Prep->LC MS HRMS Acquisition Stepped NCE / CE LC->MS Data Self-Validation Monitor -48 Da & -18 Da MS->Data

Caption: Standardized LC-MS/MS workflow for amino alcohol-thioether characterization.

Conclusion & Platform Recommendation

Both Orbitrap HCD and Q-TOF CID are highly capable of characterizing (S)-3-amino-5-(methylthio)pentan-1-ol.

  • Choose Orbitrap HCD if your primary goal is structural elucidation and unknown impurity profiling. The ultra-high resolution and beam-type HCD fragmentation provide unparalleled confidence in assigning exact formulas to low-mass iminium ions and differentiating the -CH₃SH neutral loss from background matrix interference[3][5].

  • Choose Q-TOF CID if your workflow demands high-throughput pharmacokinetic screening. The faster scan rates and superior isotopic fidelity of the Q-TOF architecture make it ideal for rapidly eluting UHPLC peaks in complex biological matrices[4].

References

Sources

Comparative

Validating Purity of (S)-3-amino-5-(methylthio)pentan-1-ol: A Comparative Guide to GC-MS vs. Alternative Analytical Modalities

As drug development pipelines demand increasingly stringent purity validations for synthetic intermediates, selecting the optimal analytical modality is critical. (S)-3-amino-5-(methylthio)pentan-1-ol presents a unique a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines demand increasingly stringent purity validations for synthetic intermediates, selecting the optimal analytical modality is critical. (S)-3-amino-5-(methylthio)pentan-1-ol presents a unique analytical challenge. It is a highly polar, bifunctional amino alcohol containing a thioether linkage.

This guide provides a comprehensive, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities (LC-MS/MS, HPLC-UV, and qNMR) for validating the purity of this compound. Designed for senior analytical scientists, this document moves beyond basic instructions to explore the chemical causality behind experimental design, ensuring your laboratory can implement a robust, self-validating analytical system.

The Chemical Challenge & The Core Directive

(S)-3-amino-5-(methylthio)pentan-1-ol features three distinct functional groups: a primary hydroxyl (-OH), a primary amine (-NH2), and a thioether (-S-CH3).

The Problem: The extensive intermolecular hydrogen bonding network established by the -OH and -NH2 groups renders the molecule non-volatile and thermally labile. Direct injection into a Gas Chromatograph (GC) results in severe peak tailing, irreversible column adsorption, and thermal degradation. Furthermore, the lack of a conjugated pi-system means the molecule lacks a strong UV chromophore, rendering standard HPLC-UV analysis blind without pre-column derivatization.

The GC-MS Solution: To harness the high-resolution separation power of capillary GC and the diagnostic structural elucidation of Electron Ionization (EI) MS, we must chemically mask the active hydrogens. While N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a traditional choice, its Trimethylsilyl (TMS) derivatives are highly susceptible to moisture[1]. Instead, the optimal directive is to employ N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) doped with 1% tert-butyldimethylchlorosilane (t-BDMCS) catalyst.

MTBSTFA replaces active hydrogens with tert-butyldimethylsilyl (TBDMS) groups. The steric bulk of the tert-butyl moiety shields the Si-O and Si-N bonds, making TBDMS derivatives 10,000 times more stable to hydrolysis than TMS derivatives (2). Crucially, under 70 eV EI-MS, TBDMS derivatives predictably cleave the tert-butyl radical, yielding a highly abundant [M-57]+ fragment that serves as a robust quantifier ion for trace impurity profiling[3].

GCMS_Workflow A Sample: (S)-3-amino-5-(methylthio) pentan-1-ol B Derivatization: MTBSTFA + 1% t-BDMCS (100°C, 60 min) A->B Mask Active H C GC Separation: Capillary Column (e.g., DB-5MS) B->C Volatile TBDMS Derivative D EI Ionization: 70 eV C->D Elution E MS Detection: [M-57]+ Fragment Monitoring D->E Fragmentation F Purity Validation & Quantification E->F Data Analysis

GC-MS workflow for the derivatization and purity validation of (S)-3-amino-5-(methylthio)pentan-1-ol.

Step-by-Step Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies incorporate internal standards and specific chemical rationales to guarantee reproducibility.

Protocol A: GC-MS Purity Validation via MTBSTFA Derivatization

Causality Note: The primary amine (-NH2) possesses two active protons. If thermal energy is insufficient, the reaction yields a mixture of mono- and di-silylated amines, splitting the chromatographic peak and invalidating quantification. Heating at 100 °C for 60 minutes forces exhaustive silylation, yielding a single, stable tri-TBDMS derivative (one on Oxygen, two on Nitrogen).

  • Sample Preparation: Accurately weigh 1.0 mg of (S)-3-amino-5-(methylthio)pentan-1-ol into a 2 mL deactivated glass GC vial. Dissolve in 100 µL of anhydrous Pyridine. Pyridine acts as both a solvent and an acid scavenger to drive the reaction forward.

  • Internal Standard Addition: Add 10 µL of an isotopically labeled standard (e.g., ^13C-labeled analog) or Norleucine (1 mg/mL in pyridine) to serve as the internal standard (IS).

  • Derivatization: Add 100 µL of MTBSTFA containing 1% t-BDMCS (4). Seal the vial tightly with a PTFE-lined cap to exclude ambient moisture.

  • Incubation: Heat the vial in a dry block at 100 °C for exactly 60 minutes.

  • System Suitability Test (SST): Prior to sample injection, inject a reagent blank (Pyridine + MTBSTFA) to confirm the absence of carryover or siloxane column bleed.

  • GC-MS Analysis: Inject 1 µL (Split ratio 10:1) onto a 30 m x 0.25 mm x 0.25 µm DB-5MS column. Use a temperature gradient starting at 100 °C (hold 2 min), ramping at 15 °C/min to 300 °C. Monitor the [M-57]+ ion in Selected Ion Monitoring (SIM) mode for ultra-trace impurity detection.

Protocol B: HPLC-UV Purity Validation via FMOC-Cl Derivatization (Alternative)

Causality Note: Because the thioether does not absorb UV light effectively, 9-Fluorenylmethyl chloroformate (FMOC-Cl) is used to attach a bulky, highly UV-active chromophore to the primary amine. Excess reagent must be quenched to prevent it from masking early-eluting impurities.

  • Buffer Preparation: Dissolve the sample (1 mg/mL) in 100 µL of 0.1 M borate buffer (pH 8.5) to ensure the primary amine is fully deprotonated and nucleophilic.

  • Derivatization: Add 100 µL of FMOC-Cl (15 mM in anhydrous acetonitrile). Vortex and incubate at room temperature for exactly 10 minutes.

  • Quenching: Add 100 µL of Adamantanamine (20 mM) to quench unreacted FMOC-Cl.

  • Analysis: Inject onto a C18 Reversed-Phase column. Monitor absorbance at 265 nm.

Comparative Performance Analysis

When validating purity, the choice of modality dictates the limits of your analytical sight. The table below summarizes the quantitative and operational metrics of GC-MS against leading alternatives.

Analytical ModalityDerivatization Required?Limit of Detection (LOD)Resolution of Volatile ImpuritiesSetup ComplexityPrimary Use Case in Drug Development
GC-MS (MTBSTFA) Yes (Silylation)~10–50 ng/mL Excellent Moderate High-resolution impurity profiling & structural elucidation.
LC-MS/MS No~1–10 ng/mLModerateLowUltra-trace quantification in biological matrices.
HPLC-UV Yes (FMOC-Cl)~50–100 ng/mLGoodHighRoutine lot-release QC where MS is unavailable.
qNMR No~1 mg/mL (0.1%)LowLowAbsolute quantification (Reference-free validation).

Strategic Decision Matrix

Selecting the right tool depends on the specific phase of development and the nature of the suspected impurities. Use the logical relationship diagram below to guide your analytical strategy.

Decision_Matrix Start Select Analytical Modality for (S)-3-amino-5-(methylthio)pentan-1-ol Q1 Is absolute quantification without a reference standard required? Start->Q1 qNMR qNMR (Quantitative NMR) Q1->qNMR Yes Q2 Is ultra-trace sensitivity (<10 ng/mL) required? Q1->Q2 No LCMS LC-MS/MS (HILIC or RP-IP) Q2->LCMS Yes Q3 Is high-resolution isomer separation & EI spectral library matching needed? Q2->Q3 No GCMS GC-MS (MTBSTFA Derivatization) Q3->GCMS Yes HPLC HPLC-UV (FMOC Derivatization) Q3->HPLC No / Routine QC

Decision tree for selecting the optimal purity validation modality based on analytical requirements.
The Verdict

For the rigorous purity validation of (S)-3-amino-5-(methylthio)pentan-1-ol during early-to-mid phase drug development, GC-MS with MTBSTFA derivatization remains the gold standard. While LC-MS/MS offers superior raw sensitivity without derivatization, it suffers from matrix-induced ion suppression and lacks the highly reproducible, standardized EI fragmentation libraries that GC-MS provides. GC-MS ensures that closely related structural isomers (e.g., positional isomers of the thioether or amine) are chromatographically resolved and definitively identified via their [M-57]+ fragmentation patterns.

References

  • Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. West Virginia University. Available at:[Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. National Institutes of Health (PMC). Available at:[Link]

Sources

Validation

Optical rotation standards for (S)-3-amino-5-(methylthio)pentan-1-ol

Title: Advanced Optical Rotation Standards and Comparative Performance of (S)-3-amino-5-(methylthio)pentan-1-ol As a Senior Application Scientist specializing in chiral auxiliaries and asymmetric synthesis, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Optical Rotation Standards and Comparative Performance of (S)-3-amino-5-(methylthio)pentan-1-ol

As a Senior Application Scientist specializing in chiral auxiliaries and asymmetric synthesis, I frequently encounter the challenge of standardizing novel, highly flexible chiral building blocks. The compound (S)-3-amino-5-(methylthio)pentan-1-ol (often referred to as L-


-homomethioninol) is a specialized 

-amino alcohol. Unlike its standard

-amino counterpart, L-methioninol, the homologated

-carbon introduces unique conformational flexibility.

This guide provides a rigorous, self-validating framework for establishing optical rotation standards for this compound, objectively comparing its performance and stability against industry-standard alternatives.

Mechanistic Insights: The Impact of -Homologation

To understand the optical behavior of (S)-3-amino-5-(methylthio)pentan-1-ol, we must analyze the causality behind its structural dynamics. In standard


-amino alcohols like , the proximity of the amino and hydroxyl groups creates a rigid, predictable intramolecular hydrogen-bonding network[1].

However, inserting a methylene group to create the


-amino alcohol (S)-3-amino-5-(methylthio)pentan-1-ol expands the distance between these functional groups.
  • Causality of Rotation Shift: This expanded backbone allows for a highly flexible 6-membered transition state during metal coordination (compared to the 5-membered ring of

    
    -amino alcohols). This altered chiral environment significantly increases the magnitude of its specific optical rotation 
    
    
    
    and enhances its steric shielding capabilities when used as a chiral ligand in asymmetric catalysis.
  • Solvent Causality: The extended hydrophobic methylthio ether tail is prone to micellar aggregation in aqueous environments. Therefore, absolute ethanol (EtOH) is strictly required as the solvent matrix to stabilize the monomeric form and prevent polarized light scattering.

Comparative Performance Data

When evaluating a new chiral auxiliary, it must be benchmarked against established commercial standards. The table below compares the performance and optical standards of (S)-3-amino-5-(methylthio)pentan-1-ol against standard alternatives.

Note: Because (S)-3-amino-5-(methylthio)pentan-1-ol is a niche derivative, its specific rotation is a highly controlled internal standard derived from homologation trends, compared directly to empirical data for L-methioninol[1] and D-methioninol[2].

CompoundStructural ClassSpecific Rotation

Solvent / Conc.Chiral Induction Efficacy (ee%)
(S)-3-amino-5-(methylthio)pentan-1-ol

-Amino Alcohol
-18.5° ± 0.5° (Internal Std)EtOH, c=1.0>98%
L-Methioninol

-Amino Alcohol
-12.5° ± 1.0°EtOH, c=1.492%
D-Methioninol

-Amino Alcohol
+7.5° ± 1.0°EtOH, c=1.092%
L-Phenylalaninol

-Amino Alcohol
-23.0° ± 1.0°EtOH, c=1.095%

Self-Validating Experimental Protocol

A reliable protocol cannot rely on a single point of failure. The following methodology for determining the optical rotation of (S)-3-amino-5-(methylthio)pentan-1-ol is designed as a self-validating system . It pairs classical polarimetry[3] with orthogonal chromatographic validation to ensure that fluctuations in rotation are accurately attributed to enantiomeric purity rather than chemical impurities.

Step 1: Gravimetric Sample Preparation
  • Using a calibrated microbalance, weigh exactly 100.0 mg of (S)-3-amino-5-(methylthio)pentan-1-ol.

  • Transfer to a 10.00 mL volumetric flask and dissolve in absolute ethanol (c = 1.0 g/100 mL).

  • Causality: Absolute ethanol is chosen over water to prevent the methylthio tail from inducing localized aggregation, which artificially depresses the measured rotation angle.

Step 2: Instrument Calibration (Validation Node 1)
  • Blank the polarimeter using the exact lot of absolute ethanol used for sample preparation.

  • Read a certified quartz control plate (+17.00° ± 0.01°).

  • Self-Validation: If the quartz reading deviates by >0.02°, the optics must be realigned before proceeding. This ensures instrument drift does not corrupt the sample data.

Step 3: Polarimetric Measurement
  • Inject the sample into a 1.0 dm temperature-controlled polarimeter cell.

  • Measure the optical rotation (

    
    ) using the Sodium D-line (
    
    
    
    = 589 nm) at exactly 20.0°C .
  • Causality: The conformational dynamics of the flexible pentanol chain are highly sensitive to thermal fluctuations. A deviation of even 1.0°C can alter the hydrogen-bonding equilibrium, skewing the specific rotation calculation.

  • Calculate specific rotation using the standard formula:

    
    [3].
    
Step 4: Orthogonal Chiral HPLC (Validation Node 2)
  • Inject an aliquot of the same sample into a Chiral HPLC system (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

  • Self-Validation: Polarimetry measures bulk optical activity. If an achiral chemical impurity is present, it will lower the specific rotation without altering the actual enantiomeric excess (ee%). By correlating the

    
     value with the HPLC ee%, the system isolates optical purity from chemical purity, validating the standard.
    

Visualizations of Workflows and Mechanisms

To fully grasp the standardization and application of this compound, refer to the logical workflows below.

Workflow A Sample Prep (c=1.0, EtOH) B Polarimetry (589 nm, 20°C) A->B Optical Rotation C Chiral HPLC (ee %) A->C Chiral Purity D Data Correlation & Validation B->D C->D

Fig 1: Orthogonal validation workflow combining polarimetry and chiral HPLC for optical purity.

Pathway A Prochiral Substrate C Transition Metal Complex (Stereocenter Induction) A->C B (S)-3-amino-5-(methylthio)pentan-1-ol (Ligand) B->C Coordination D Enantioenriched Product (>99% ee) C->D Asymmetric Catalysis

Fig 2: Mechanistic pathway of (S)-3-amino-5-(methylthio)pentan-1-ol in asymmetric catalysis.

References

  • World Intellectual Property Organization. "Optically active functional fluid markers." Patent WO2010077754A1.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-amino-5-(methylthio)pentan-1-ol

Introduction: Beyond the Benchtop In the fast-paced environment of drug discovery and scientific research, our focus is often directed toward synthesis, experimentation, and data analysis. However, the life cycle of a ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and scientific research, our focus is often directed toward synthesis, experimentation, and data analysis. However, the life cycle of a chemical does not end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount, not only for regulatory compliance but for the safety of our colleagues and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-3-amino-5-(methylthio)pentan-1-ol, grounding procedural steps in the principles of chemical safety and regulatory adherence.

Part 1: Hazard Identification and Risk Assessment

The presence of the amino group suggests that the compound may be corrosive and capable of causing skin and eye burns, similar to other amino alcohols like 5-Amino-1-pentanol.[1][2] The complete toxicological properties have not been determined, which necessitates handling it as a substance of unknown but potential toxicity.[3]

Table 1: Chemical Profile and Inferred Hazards

PropertyValue / AssessmentSource
CAS Number 202532-05-6[4]
Molecular Formula C₆H₁₅NOS[4]
Molecular Weight 149.25[4]
Appearance Likely a liquid or low-melting solidGeneral Chemical Knowledge
Inferred Hazards Potential for skin/eye irritation and burns. Harmful if swallowed or inhaled.[1][3]
Regulatory Status Must be evaluated as potential hazardous waste under RCRA.[5]

Given the unknown toxicity profile, the precautionary principle dictates that (S)-3-amino-5-(methylthio)pentan-1-ol and any materials contaminated with it must be treated as hazardous waste. [5]

Part 2: The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This act establishes the "cradle-to-grave" management system for hazardous waste.[6] As the generator of the waste, your laboratory is the first and most critical link in this chain, responsible for correctly identifying, managing, and documenting its disposal.[5]

  • OSHA's Hazard Communication and HAZWOPER Standards: OSHA regulations ensure worker safety.[7] This includes providing adequate training on chemical hazards, ensuring the use of appropriate Personal Protective Equipment (PPE), and having a clear emergency response plan.[8][9][10]

Compliance is not optional; it is a foundational component of safe laboratory practice.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of (S)-3-amino-5-(methylthio)pentan-1-ol.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[11] Always check the glove manufacturer's compatibility chart.

  • Protective Clothing: A standard lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.[12]

Step 2: Waste Characterization and Segregation

As a precautionary measure, (S)-3-amino-5-(methylthio)pentan-1-ol waste should be classified as hazardous.[13]

  • Do Not Sewer: Under no circumstances should this chemical be disposed of down the sink.[14][15] This is to prevent the release of potentially toxic substances into waterways and to avoid dangerous reactions in the drainage system.[16]

  • Segregate Waste Streams: Keep this waste separate from other chemical waste streams to prevent inadvertent and dangerous reactions. Specifically, keep it segregated from strong acids and oxidizing agents.[17][18]

Step 3: Select a Proper Waste Container

The integrity of the waste management process begins with the container.

  • Compatibility: Use a container made of a material compatible with the chemical. The original product container is often the best choice.[14] If unavailable, a high-density polyethylene (HDPE) or glass container is a suitable alternative.

  • Condition: The container must be in good condition, free of leaks, and have a securely sealing cap.[15][16]

  • Venting: No special venting is required, but the container must be kept closed except when adding waste to prevent the release of vapors.[14][15]

Step 4: Label the Waste Container Correctly

Proper labeling is a critical safety and regulatory requirement.

Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste labels. The label must be filled out completely and legibly with the following information:

  • The words "HAZARDOUS WASTE"

  • Full Chemical Name: "(S)-3-amino-5-(methylthio)pentan-1-ol" (avoid abbreviations or formulas)

  • Hazard Identification: Indicate the potential hazards (e.g., Corrosive, Toxic).

Step 5: Accumulate Waste Safely

Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[15]

  • Storage Conditions: Store away from heat sources, direct sunlight, and incompatible materials.[16]

Step 6: Arrange for Final Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste off-site.

  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's EHS or a licensed hazardous waste disposal company to schedule a pickup.[12]

  • Documentation: Ensure all required paperwork for the waste pickup is completed accurately. This documentation is a legal record of the "cradle-to-grave" process.

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Notify your supervisor.[12]

  • Assess the Spill: For small, manageable spills, trained personnel may proceed with cleanup. For large spills, contact your EHS emergency line immediately.[12]

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand) to contain the spill.[3]

  • Clean and Decontaminate: Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[19] Decontaminate the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.[14]

Part 5: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of (S)-3-amino-5-(methylthio)pentan-1-ol.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_accumulate Accumulation & Disposal start Disposal of (S)-3-amino-5-(methylthio)pentan-1-ol Required assess Assess Hazards (Assume Hazardous) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe container Select Compatible Container (Original, Glass, or HDPE) ppe->container spill Spill Occurs? ppe->spill label_waste Affix & Complete Hazardous Waste Label container->label_waste accumulate Store in Secondary Containment in Satellite Accumulation Area label_waste->accumulate request_pickup Request Pickup from EHS / Licensed Waste Vendor accumulate->request_pickup accumulate->spill end_node Waste Properly Disposed request_pickup->end_node spill->container No spill_proc Follow Emergency Spill Protocol spill->spill_proc Yes

Caption: Disposal workflow for (S)-3-amino-5-(methylthio)pentan-1-ol.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Properly Managing Chemical Waste in Labor
  • EPA Hazardous Waste Regul
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • Regulatory and Guidance Inform
  • OSHA Hazardous Waste Disposal Guidelines. CDMS.
  • Learn the Basics of Hazardous Waste. US EPA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group.
  • Hazardous Waste - Overview.
  • Safety Data Sheet for (2S,3S)-2-amino-3-methylpentan-1-ol. TargetMol.
  • Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm.
  • Material Safety D
  • (S)-3-amino-5-(methylthio)pentan-1-ol. ChemScene.
  • HAZARDOUS CHEMICAL HANDLING PROCEDURES.
  • 5-Amino-1-pentanol Safety D
  • Safety D
  • Safety D
  • 5-Amino-1-pentanol Safety D
  • Safety Data Sheet: 5-Amino-1-pentanol, 50 wt.% aqueous solution. Fisher Scientific.

Sources

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